2-amino-N-(4-fluorobenzyl)benzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c15-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)16/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILBQFBHVKCQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388012 | |
| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
827006-84-8 | |
| Record name | 2-amino-N-(4-fluorobenzyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the fundamental properties of 2-amino-N-(4-fluorobenzyl)benzamide, a member of the versatile benzamide class of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its synthesis, physicochemical characteristics, and potential areas of application based on the known biological activities of structurally related molecules.
Introduction: The Significance of the Benzamide Scaffold
Benzamides are a prominent class of organic compounds characterized by a carboxamide substituent attached to a benzene ring. This structural motif is a cornerstone in medicinal chemistry, found in a wide array of pharmacologically active agents with diverse therapeutic applications, including antimicrobial, analgesic, anti-inflammatory, and anticancer activities. The versatility of the benzamide scaffold allows for fine-tuning of its biological and physicochemical properties through various substitutions on the aromatic rings. The introduction of an amino group at the 2-position and a fluorinated benzyl group on the amide nitrogen, as in this compound, is anticipated to modulate its biological activity and pharmacokinetic profile.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for this compound is not extensively available, a combination of reported data and predictions based on analogous structures provides a solid foundation for its characterization.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 827006-84-8 | Echemi Safety Data Sheets[1] |
| Molecular Formula | C₁₄H₁₃FN₂O | - |
| Molecular Weight | 244.27 g/mol | - |
| Appearance | Predicted to be a white to off-white solid. | General knowledge of benzamides |
| Melting Point | No data available | Echemi Safety Data Sheets[1] |
| Boiling Point | 463.8 °C at 760 mmHg | Echemi Safety Data Sheets[1] |
| Density | 1.24 g/cm³ | Echemi Safety Data Sheets[1] |
| Solubility | No data available | Echemi Safety Data Sheets[1] |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF. | General solubility trends for benzamides. |
Synthesis of this compound
Proposed Synthetic Pathway:
The synthesis of this compound can be logically achieved through the nucleophilic acyl substitution reaction between isatoic anhydride and 4-fluorobenzylamine.
Sources
A Comprehensive Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide (CAS number 827006-84-8)
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-amino-N-(4-fluorobenzyl)benzamide, a molecule with significant potential in medicinal chemistry. This document synthesizes foundational chemical principles with field-proven insights to offer a robust framework for its synthesis, characterization, and potential therapeutic applications.
Core Molecular Structure and Rationale for Interest
This compound is a compound featuring several key structural motifs that are of high interest in drug discovery:
-
Anthranilamide Core: This privileged scaffold is a cornerstone in medicinal chemistry, forming the basis for a wide range of therapeutic agents. Its presence suggests the potential for diverse biological activities.
-
N-(4-fluorobenzyl) Group: The incorporation of a fluorinated benzyl group is a strategic design element. Fluorine's unique properties, such as its high electronegativity and small size, can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[1] This can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins.[1][2][3] The fluorobenzyl moiety specifically can improve CNS penetration and oral absorption.[2]
-
Amide Linkage: The amide bond is a fundamental component of many biologically active molecules, facilitating hydrogen bonding interactions with protein targets.[4]
The convergence of these structural features makes this compound a compelling candidate for investigation across various therapeutic areas.
Synthesis and Characterization: A Validated Workflow
A reliable and scalable synthesis is the first critical step in the investigation of any new chemical entity. For this compound, a robust and well-documented approach is the reaction of isatoic anhydride with 4-fluorobenzylamine.
Proposed Synthetic Pathway
Caption: A streamlined workflow for the synthesis and purification of this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in a suitable anhydrous solvent such as DMF or THF.
-
Amine Addition: To the stirred solution, add 4-fluorobenzylamine (1.1 eq.) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted starting materials and acidic byproducts. Follow with a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure this compound.
Comprehensive Characterization
To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H, ¹³C, ¹⁹F NMR | Structural Elucidation | Signals corresponding to all protons, carbons, and the fluorine atom in their expected chemical environments. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Accurate mass measurement of the molecular ion, confirming the elemental composition. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H, C=O, and C-F bonds. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating the purity of the compound. |
| Melting Point Analysis | Purity and Identification | A sharp and defined melting point range. |
Potential Therapeutic Applications and Biological Evaluation
The structural components of this compound suggest several promising avenues for therapeutic investigation.
Hypothesized Biological Targets and Screening Funnel
Caption: A logical screening funnel to identify and validate the biological activity of the target compound.
-
Oncology: Benzamide derivatives have been explored as antitumor agents.[5] The anthranilamide scaffold, in particular, has been utilized in the design of Smoothened (SMO) inhibitors for the Hedgehog signaling pathway.[6] A primary screen against a panel of cancer-related protein kinases would be a logical starting point.
-
Neurodegenerative Disorders: Recent studies have highlighted the potential of anthranilamide derivatives as inhibitors of cholinesterases and monoamine oxidases, enzymes implicated in neurodegenerative diseases.[7]
-
Anticoagulation: The anthranilamide framework has been successfully employed to develop potent and selective Factor Xa (FXa) inhibitors for the treatment of thromboembolic disorders.[8][9][10]
-
Antimicrobial and Antifungal Activity: Various N-substituted benzamides and 2-aminobenzamide derivatives have demonstrated promising antimicrobial and antifungal properties.[11][12][13][14]
Conclusion and Future Directions
This compound represents a molecule of significant interest for drug discovery and development. Its synthesis is achievable through established chemical methodologies, and its structural features suggest a high potential for biological activity across multiple therapeutic areas. The strategic incorporation of fluorine is a key design element that may confer advantageous pharmacokinetic properties.
Future research should focus on the systematic biological evaluation of this compound, starting with broad screening panels and progressing to more focused cell-based and in vivo studies for any confirmed hits. Furthermore, the synthesis of a library of analogues will be crucial for establishing a clear structure-activity relationship (SAR) and for optimizing the potency, selectivity, and drug-like properties of this promising chemical scaffold.
References
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (n.d.). Molecules. [Link]
-
The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2020). Journal of the Chinese Chemical Society. [Link]
-
Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors. (2017). Tropical Journal of Pharmaceutical Research. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). Molecules. [Link]
-
Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. (2021). Molecules. [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2013). Molecules. [Link]
- 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. (1994).
-
Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases. (2024). International Journal of Biological Macromolecules. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (2019). ResearchGate. [Link]
-
Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation. (2015). European Journal of Medicinal Chemistry. [Link]
-
Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. (2023). ACS Omega. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). ResearchGate. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ResearchGate. [Link]
-
Synthesis of o-Aminobenzamide Compounds. (n.d.). Chinese Journal of Organic Chemistry. [Link]
-
1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). Molecules. [Link]
-
Design, Synthesis and Biological Evaluation of Anthranilamide Derivatives as Potent SMO Inhibitors. (2020). Molecules. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (n.d.). ResearchGate. [Link]
- A kind of method for synthesizing Para Amino Benzamide. (2017).
-
Design, Synthesis and Biological Evaluation of Anthranilamide Derivatives as Potential Factor Xa (fXa) Inhibitors. (2018). Bioorganic & Medicinal Chemistry. [Link]
-
Fluorinated building blocks in drug design: new pathways and targets. (2024). RSC Medicinal Chemistry. [Link]
-
biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. (2020). ResearchGate. [Link]
-
A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. (2024). Scientific Reports. [Link]
-
4-Amino-2-fluoro-benzamide. (n.d.). PubChem. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of anthranilamide derivatives as potent SMO inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and discovery of anthranilamide derivatives as a potential treatment for neurodegenerative disorders via targeting cholinesterases and monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of anthranilamide-based derivatives as FXa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of anthranilamide derivatives as potential factor Xa inhibitors: drug design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of anthranilamide derivatives as potential factor Xa (fXa) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. researchgate.net [researchgate.net]
"2-amino-N-(4-fluorobenzyl)benzamide" synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-amino-N-(4-fluorobenzyl)benzamide
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for producing this compound, a key intermediate in various chemical and pharmaceutical research applications. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the chemical principles, strategic considerations, and practical methodologies involved in its synthesis. We will explore two primary, field-proven synthetic routes: the reaction of isatoic anhydride with 4-fluorobenzylamine and the direct amide coupling of 2-aminobenzoic acid. The guide includes detailed mechanistic insights, step-by-step experimental protocols, characterization data, and a comparative analysis of the methodologies to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
This compound is an anthranilamide derivative characterized by a primary aromatic amine and a fluorinated benzylamide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of more complex heterocyclic systems and as a scaffold in drug discovery programs. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, such as metabolic stability and binding affinity.
The synthesis of this target molecule can be approached from several retrosynthetic perspectives. This guide will focus on the two most direct and industrially relevant strategies, which offer high efficiency and atom economy.
Core Synthetic Strategies:
-
Pathway A: Ring-Opening of Isatoic Anhydride. This is a highly efficient, one-pot reaction where 4-fluorobenzylamine acts as a nucleophile, attacking the isatoic anhydride precursor to yield the desired product with the concomitant release of carbon dioxide.
-
Pathway B: Direct Amide Coupling. This classic approach involves the formation of an amide bond between 2-aminobenzoic acid and 4-fluorobenzylamine, facilitated by a suitable coupling agent to activate the carboxylic acid.
Below is a workflow diagram illustrating the strategic decision-making process for the synthesis.
Caption: High-level workflow for the synthesis of this compound.
Pathway A: Synthesis via Isatoic Anhydride
This pathway is often preferred for its operational simplicity, high yields, and the absence of coupling reagents, making it a "greener" and more cost-effective option. The reaction proceeds via the nucleophilic addition of the amine to one of the carbonyl groups of the anhydride, followed by a ring-opening and decarboxylation cascade.[1][2]
Reaction Mechanism
The mechanism involves two key stages:
-
Nucleophilic Acyl Substitution: The primary amine of 4-fluorobenzylamine attacks the more electrophilic C4-carbonyl of isatoic anhydride. This leads to the formation of a tetrahedral intermediate.
-
Ring-Opening and Decarboxylation: The intermediate collapses, leading to the opening of the heterocyclic ring to form an unstable carbamic acid derivative. This intermediate spontaneously loses carbon dioxide (CO₂) to yield the final this compound product.
Caption: Key stages in the reaction of isatoic anhydride with an amine.
Causality Behind Experimental Choices
-
Solvent: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically employed. These solvents effectively solvate the reactants and intermediates without interfering with the reaction. Dichloromethane (CH₂Cl₂) can also be used.[3]
-
Temperature: The reaction is often initiated at room temperature and may be gently heated (e.g., to 50-80 °C) to drive the reaction to completion, particularly the decarboxylation step. The exothermicity of the initial addition should be monitored.
-
Stoichiometry: A slight excess of the amine is sometimes used to ensure complete consumption of the isatoic anhydride, but a 1:1 molar ratio is generally effective.
Detailed Experimental Protocol
Materials:
-
Isatoic anhydride (1.0 eq)
-
4-Fluorobenzylamine (1.05 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
To a stirred solution of isatoic anhydride in anhydrous DMF (approx. 5-10 mL per gram of anhydride) in a round-bottom flask, add 4-fluorobenzylamine dropwise at room temperature.
-
An evolution of gas (CO₂) should be observed. Stir the reaction mixture at room temperature for 1-2 hours.
-
Heat the mixture to 60 °C and maintain for an additional 2-3 hours to ensure complete decarboxylation. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water (approx. 10x the volume of DMF).
-
The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Pathway B: Direct Amide Coupling
This pathway represents a more traditional approach to amide bond formation. It requires the activation of the carboxylic acid group of 2-aminobenzoic acid to make it susceptible to nucleophilic attack by 4-fluorobenzylamine. While this method involves additional reagents, it offers broad applicability and control.
Reaction Mechanism
The core of this pathway is the in-situ generation of a highly reactive acyl intermediate from 2-aminobenzoic acid.
-
Carboxylic Acid Activation: A coupling agent, such as a carbodiimide (e.g., EDC) or the conversion to an acid chloride with thionyl chloride (SOCl₂), activates the carboxyl group.[4][5]
-
Nucleophilic Attack: The amine of 4-fluorobenzylamine attacks the activated carbonyl carbon.
-
Amide Bond Formation: A stable amide bond is formed with the elimination of a byproduct (e.g., urea derivative from EDC, or HCl from the acid chloride route).
A critical consideration in this pathway is the potential for self-polymerization of 2-aminobenzoic acid. This can be mitigated by adding the activating agent to a mixture of the acid and amine, or by using conditions that favor the desired intermolecular coupling.[6]
Caption: Generalized mechanism for carbodiimide-mediated amide coupling.
Causality Behind Experimental Choices
-
Coupling Agents:
-
EDC/HOBt: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a common choice. HOBt suppresses side reactions and minimizes racemization if chiral centers are present.
-
SOCl₂/Pyridine: Conversion to the acid chloride is a classic, robust method. A base like pyridine or triethylamine is required to neutralize the HCl byproduct.[5]
-
-
Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or DMF are suitable to prevent hydrolysis of the activated intermediate.
-
Temperature: Reactions are typically run at 0 °C during the activation and addition steps to control reactivity and minimize side reactions, followed by warming to room temperature.
Detailed Experimental Protocol (EDC/HOBt Coupling)
Materials:
-
2-Aminobenzoic acid (1.0 eq)
-
4-Fluorobenzylamine (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aq. NaHCO₃ solution, Brine
Procedure:
-
Dissolve 2-aminobenzoic acid and 4-fluorobenzylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add HOBt, followed by EDC, and finally, add the base (TEA or DIPEA) dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.
-
Wash the organic layer successively with saturated aq. NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Comparative Analysis and Data Summary
Both pathways are effective for synthesizing the target compound. The choice often depends on available resources, scale, and purity requirements.
| Parameter | Pathway A (Isatoic Anhydride) | Pathway B (Amide Coupling) |
| Starting Materials | Isatoic Anhydride, 4-Fluorobenzylamine | 2-Aminobenzoic Acid, 4-Fluorobenzylamine |
| Key Reagents | None (Solvent only) | Coupling Agent (e.g., EDC, SOCl₂), Base |
| Byproducts | CO₂ (gas) | Urea derivative, HCl salt |
| Typical Yield | High (often >85%) | Moderate to High (60-90%) |
| Purification | Often simple precipitation/crystallization | Usually requires column chromatography |
| Cost-Effectiveness | Generally more economical | Higher cost due to coupling reagents |
| Simplicity | High (one-pot, fewer steps) | Moderate (requires careful control) |
Product Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
-
¹H NMR: Expected signals would include aromatic protons from both rings, a doublet for the benzylic CH₂ group coupled to the NH proton, a broad singlet for the amide NH, and a broad singlet for the amino (NH₂) protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the amide carbonyl carbon (~167-170 ppm) and the various aromatic and aliphatic carbons.
-
FT-IR: Key vibrational bands would include N-H stretching for the primary amine and the amide, and a strong C=O stretching for the amide carbonyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₃FN₂O) would confirm its molecular formula.
Conclusion
The synthesis of this compound can be reliably accomplished via two primary strategies. The reaction of isatoic anhydride with 4-fluorobenzylamine (Pathway A) stands out for its efficiency, simplicity, and atom economy, making it highly suitable for large-scale production. The direct amide coupling of 2-aminobenzoic acid (Pathway B) offers versatility but requires additional reagents and more rigorous purification. This guide provides the necessary theoretical foundation and practical protocols to empower researchers to select and execute the optimal synthetic route based on their specific laboratory context and project goals. Thorough characterization of the final product is imperative to validate its structural integrity and purity for subsequent applications.
References
- Google Patents. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO1994025429A1.
-
ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. [Link]
-
MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. [Link]
- Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide. CN103304439A.
- Stavber, S., & Zupan, M. (1981). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. The Journal of Organic Chemistry.
- Google Patents. (2005). Preparation method of 2-amino-4'-fluoro-benzophenone. CN1690042A.
-
ResearchGate. (2012). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. [Link]
-
National Center for Biotechnology Information. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports. [Link]
-
Organic Syntheses. (n.d.). Isatoic anhydride. [Link]
-
National Center for Biotechnology Information. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2009). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. [Link]
-
ResearchGate. (n.d.). Synthesis of isatoic anhydride derivatives (microreview). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. myttex.net [myttex.net]
- 3. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-amino-N-(4-fluorobenzyl)benzamide and its Analogs
Preamble: The Benzamide Scaffold - A Privileged Motif in Drug Discovery
The benzamide functional group represents a cornerstone in contemporary medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from anticancer and antimicrobial to neuropsychiatric and anti-inflammatory effects. The specific biological activity of a benzamide derivative is intricately dictated by the nature and positioning of substituents on both the benzoyl and amide moieties. This guide focuses on a specific, yet representative, member of this class: 2-amino-N-(4-fluorobenzyl)benzamide . While the precise mechanism of action for this particular molecule is not extensively documented in publicly available literature, this document will serve as an in-depth technical guide for researchers and drug development professionals on the methodologies and conceptual frameworks required to elucidate its biological function. We will draw upon established mechanisms of action for structurally related benzamide compounds to inform a rational, evidence-based approach to its investigation.
Part 1: Deconstructing the Molecule - A Gateway to Postulating Biological Targets
The structure of this compound offers several clues to its potential biological interactions. The 2-amino group, the N-benzylamide linkage, and the 4-fluorobenzyl substituent each contribute to the molecule's overall physicochemical properties and potential for forming specific interactions with biological macromolecules.
-
The 2-Aminobenzamide Core: This structural motif is present in a number of biologically active compounds. The amino group can act as a hydrogen bond donor, and its position ortho to the amide can influence the conformation of the molecule.
-
The N-Benzylamide Linkage: This feature provides a degree of flexibility and hydrophobicity. Benzylamides have been identified as pharmacophores for various targets, including soluble epoxide hydrolase and peroxisome proliferator-activated receptor γ (PPARγ)[1].
-
The 4-Fluorobenzyl Group: The fluorine atom can modulate the compound's metabolic stability, membrane permeability, and binding affinity to target proteins through favorable electrostatic interactions.
Given these structural features, we can hypothesize several potential mechanisms of action for this compound, which will form the basis of our proposed investigational workflow.
Part 2: Potential Mechanisms of Action - An Evidence-Based Exploration
Based on the activities of related benzamide derivatives, we can explore several plausible mechanisms of action for this compound.
Antiproliferative and Cytotoxic Activity
Numerous benzamide derivatives exhibit potent antiproliferative and cytotoxic effects against cancer cell lines.
-
Induction of Apoptosis: A recent study on 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated their ability to induce apoptosis in cancer cells[2]. This is a common mechanism for many chemotherapeutic agents.
-
HDAC Inhibition: Certain 4-[bis-(2-chloroethyl)-amino]-benzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3[3]. HDAC inhibitors represent a clinically validated class of anticancer agents.
-
DNA Intercalation: Pentacyclic benzimidazole derivatives, which share structural similarities with our compound of interest, have been shown to interact with DNA through intercalation, leading to their antiproliferative effects[4].
Antimicrobial Activity
The benzamide scaffold is also a recurring feature in compounds with antimicrobial properties.
-
Antibacterial and Antifungal Effects: Studies on 2-amino-N-phenylbenzamides have revealed moderate antifungal activity[5]. Furthermore, various 2-aminobenzamide derivatives have been synthesized and evaluated for their antimicrobial properties[6].
-
Antitubercular Activity: A series of substituted 2-amino-N-phenylbenzamides exhibited promising activity against Mycobacterium tuberculosis[5]. The mechanism for related aminobenzothiazoles, while not fully elucidated, was found to be bactericidal against both replicating and non-replicating bacteria[7].
-
Antitrypanosomal Activity: N-benzylbenzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis[8]. A 4-fluorobenzyl l-valinate amide benzoxaborole has also shown promise as a developmental candidate for treating Animal African Trypanosomiasis[9].
Neurological and Metabolic Modulation
Benzamide derivatives are well-represented in the realm of neuroscience and metabolic disease research.
-
G-Protein Coupled Receptor (GPCR) Modulation: 3-((4-Benzylpyridin-2-yl)amino)benzamides have been discovered as potent GPR52 G protein-biased agonists[10][11][12]. GPR52 is an orphan GPCR implicated in neuropsychiatric disorders.
-
Enzyme Inhibition: As mentioned earlier, N-benzylbenzamides can act as dual inhibitors of soluble epoxide hydrolase (sEH) and modulators of PPARγ, both of which are important targets in metabolic and inflammatory diseases[1].
Part 3: A Roadmap for Mechanism of Action Elucidation - Experimental Workflows
To systematically investigate the mechanism of action of this compound, a tiered approach is recommended.
Initial Phenotypic Screening
The first step is to perform broad phenotypic screens to identify the compound's primary biological effect.
Experimental Protocol: Broad-Spectrum Cell-Based Assays
-
Cell Viability/Cytotoxicity Assays:
-
Utilize a panel of human cancer cell lines representing different tumor types (e.g., breast, colon, lung).
-
Employ standard assays such as MTT, MTS, or CellTiter-Glo to determine the IC50 (half-maximal inhibitory concentration).
-
-
Antimicrobial Susceptibility Testing:
-
Test the compound against a panel of clinically relevant bacteria (Gram-positive and Gram-negative) and fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.
-
-
GPCR Activity Screening:
-
Utilize commercially available GPCR screening panels that employ reporter gene assays or second messenger readouts (e.g., cAMP, calcium flux).
-
Data Presentation: Initial Screening Results
| Assay Type | Cell Line / Organism | Endpoint | Result (IC50 / MIC) |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | Hypothetical Value |
| Cytotoxicity | HCT116 (Colon Cancer) | IC50 | Hypothetical Value |
| Antimicrobial | Staphylococcus aureus | MIC | Hypothetical Value |
| Antimicrobial | Escherichia coli | MIC | Hypothetical Value |
| GPCR Screen | GPR52 | EC50 (agonism) | Hypothetical Value |
Target Deconvolution and Validation
Once a primary phenotype is identified, the next phase involves identifying the specific molecular target(s).
Experimental Workflow: Target Identification
Caption: Workflow for identifying the molecular target of a bioactive compound.
Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: HDACs)
-
Reagents: Recombinant human HDAC enzymes, fluorogenic HDAC substrate, assay buffer, and the test compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound.
-
Incubate for a specified time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
After a further incubation period, add the developer solution to stop the reaction and generate the fluorescent signal.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Pathway Analysis and Cellular Mechanism
With a validated target, the subsequent step is to understand how target modulation affects cellular signaling pathways.
Signaling Pathway: Hypothetical GPCR (GPR52) Activation
Caption: Hypothetical signaling pathway upon activation of GPR52 by an agonist.
Experimental Protocol: Western Blotting for Phosphorylated CREB
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 cells expressing GPR52) and treat with varying concentrations of this compound for different time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated CREB (p-CREB).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total CREB or β-actin).
Conclusion: A Path Forward
While the specific mechanism of action of this compound remains to be definitively elucidated, this guide provides a comprehensive framework for its investigation. By leveraging our understanding of the broader benzamide class of compounds and employing a systematic, multi-tiered experimental approach, researchers can effectively deconvolve its biological function. The journey from a novel chemical entity to a well-characterized pharmacological agent is a complex one, but it is a path paved with rigorous scientific inquiry and a commitment to evidence-based discovery.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Rationale of 2-amino-N-(4-fluorobenzyl)benzamide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide details the discovery and synthesis of the novel compound, 2-amino-N-(4-fluorobenzyl)benzamide. This molecule is of significant interest to the drug discovery community, particularly in the field of oncology, due to its core structural motifs which are common in potent poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2] This document provides a comprehensive overview of the strategic design of the molecule, a robust and reproducible synthetic protocol, detailed structural elucidation, and a discussion of its relevance in modern medicinal chemistry. The primary synthesis route involves the reaction of isatoic anhydride with 4-fluorobenzylamine, a method known for its efficiency in generating 2-aminobenzamide derivatives.[3][4] This guide serves as a technical resource for researchers and scientists engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
Introduction and Rationale for Discovery
The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Specifically, this moiety is a cornerstone in the design of inhibitors for poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.
The "discovery" of a molecule like this compound is typically not a singular event but rather a rational design within a broader drug discovery program. The rationale for its specific architecture can be dissected as follows:
-
The 2-Aminobenzamide Core: This fragment mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate for PARP. It establishes key hydrogen bonding interactions within the enzyme's active site.
-
The N-benzyl Substituent: The benzyl group serves to occupy a hydrophobic pocket within the PARP active site, enhancing binding affinity.
-
The 4-fluoro Substitution: The introduction of a fluorine atom on the benzyl ring is a common medicinal chemistry tactic. Fluorine can improve metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve pharmacokinetic properties such as membrane permeability.
Therefore, the synthesis of this compound is a logical step in the exploration of the chemical space around the PARP pharmacophore to identify novel and more potent inhibitors.
Synthesis and Mechanism
The most direct and efficient synthesis of this compound is achieved through the condensation of isatoic anhydride with 4-fluorobenzylamine.[3][4][6] This method is widely employed for the preparation of N-substituted 2-aminobenzamides due to its operational simplicity and generally good yields.[3][4]
The reaction mechanism proceeds via nucleophilic acyl substitution. The primary amine of 4-fluorobenzylamine attacks one of the carbonyl carbons of the isatoic anhydride ring. This leads to the opening of the anhydride ring and the formation of a transient carbamic acid intermediate, which subsequently decarboxylates (loses CO2) to yield the final 2-aminobenzamide product.
Caption: Reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a standard laboratory scale.
Materials:
-
Isatoic anhydride (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to dissolve the isatoic anhydride (approx. 5-10 mL per gram of anhydride).
-
Reagent Addition: While stirring, add 4-fluorobenzylamine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The reaction is complete when the starting isatoic anhydride spot is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a solid.
-
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques. This process is a self-validating system that ensures the trustworthiness of the synthesized material.
Caption: Workflow for the structural characterization of the synthesized compound.
Expected Analytical Data
The following table summarizes the expected characterization data for this compound.
| Analysis Technique | Expected Result / Observation | Interpretation |
| ¹H NMR | Signals corresponding to aromatic protons (in both rings), a doublet for the benzylic CH₂, a broad singlet for the NH₂, and a triplet/doublet of doublets for the amide NH. | Confirms the proton environment and connectivity of the molecule. |
| ¹³C NMR | Resonances for all unique carbon atoms, including the carbonyl carbon of the amide, and characteristic C-F coupling for carbons in the fluorobenzyl ring. | Verifies the carbon skeleton of the compound. |
| Mass Spectrometry (MS) | A molecular ion peak (M+) or protonated molecular peak ([M+H]+) corresponding to the calculated molecular weight of C₁₄H₁₃FN₂O (244.27 g/mol ). | Confirms the molecular weight and elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C-F stretching. | Identifies key functional groups present in the molecule. |
| Melting Point | A sharp and defined melting point range. | Indicates the purity of the synthesized compound. |
Discussion and Future Directions
The successful synthesis and characterization of this compound provides a valuable molecule for further investigation. The logical next step is to evaluate its biological activity.
Recommended Future Work:
-
In Vitro PARP Inhibition Assay: The primary hypothesis to test is the compound's ability to inhibit PARP1 and PARP2 enzymes. A biochemical assay measuring the IC50 value will quantify its potency.
-
Cell-Based Assays: The compound should be tested in cancer cell lines, particularly those with known DNA repair defects (e.g., BRCA1/2-mutant cell lines), to assess its cellular efficacy and selectivity.
-
Structure-Activity Relationship (SAR) Studies: The this compound can serve as a starting point for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. Analogs could be synthesized by varying the substitution on the benzyl ring or modifying the 2-aminobenzamide core.
Conclusion
This guide has outlined the rationale, synthesis, and characterization of this compound. Based on established principles of medicinal chemistry, this compound is a well-justified target for discovery programs aimed at developing novel PARP inhibitors. The provided synthetic protocol is robust and relies on a well-documented reaction between isatoic anhydride and a primary amine.[3][4] The comprehensive characterization workflow ensures the scientific integrity of the synthesized material, paving the way for its subsequent biological evaluation and potential development as a therapeutic agent.
References
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules. Available at: [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega. Available at: [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide. Google Patents.
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Available at: [Link]
- Synthesis of 2-aminobenzophenones. Google Patents.
-
isatoic anhydride condensation. Sciencemadness Discussion Board. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis of o-Aminobenzamide Compounds. Chinese Journal of Organic Chemistry. Available at: [Link]
-
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. National Center for Biotechnology Information. Available at: [Link]
- Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide. Google Patents.
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. Available at: [Link]
-
Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed. Available at: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]
- 6. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to 2-amino-N-(4-fluorobenzyl)benzamide and its Analogs: Synthesis, Therapeutic Potential, and Analytical Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthesis, potential therapeutic applications, and analytical characterization of 2-amino-N-(4-fluorobenzyl)benzamide. While direct literature on this specific molecule is scarce, this document leverages extensive data from structurally related 2-aminobenzamide and N-benzylbenzamide analogs to construct a predictive framework for its properties and biological activities. The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, notably as a zinc-binding motif in histone deacetylase (HDAC) inhibitors. The incorporation of a fluorinated benzyl moiety is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide will delve into the synthetic pathways, explore the mechanistic basis for potential anticancer, antimicrobial, and neurological activities, and provide detailed protocols for analytical validation. This document is intended for researchers, scientists, and professionals in drug development seeking to explore the therapeutic potential of this and related compounds.
Introduction: The Scientific Rationale
The convergence of the 2-aminobenzamide core with an N-(4-fluorobenzyl) substituent presents a molecule of significant interest for therapeutic development. The 2-aminobenzamide moiety is a cornerstone pharmacophore, particularly recognized for its role in anticancer agents.[1] It functions as an effective zinc-binding group, crucial for the inhibition of histone deacetylase (HDAC) enzymes, which are key regulators of gene expression and are often dysregulated in cancer.[1][2] The addition of the N-benzylbenzamide structure introduces a scaffold known to possess a wide array of biological activities, including antitumor, and potential neurological applications.[3][4][5]
Furthermore, the strategic incorporation of a fluorine atom on the benzyl ring is a widely employed technique in medicinal chemistry to modulate a compound's metabolic stability, membrane permeability, and binding affinity to target proteins.[6][7] This guide, therefore, synthesizes the known attributes of these individual components to provide an in-depth projection of the chemical and biological landscape of this compound.
Synthesis and Characterization
The most direct and widely adopted method for the synthesis of 2-amino-N-substituted benzamides is the reaction of isatoic anhydride with a corresponding amine.[8][9] This one-pot reaction is efficient and proceeds via nucleophilic acyl substitution, with the loss of carbon dioxide.[8]
Experimental Protocol: Synthesis from Isatoic Anhydride
This protocol is a generalized procedure based on established methods for synthesizing 2-aminobenzamide derivatives.[8][9]
Materials:
-
Isatoic anhydride
-
4-Fluorobenzylamine
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.
-
Add 4-fluorobenzylamine (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature and pour it into ice-cold deionized water.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Dry the purified product under vacuum to yield this compound as a solid.
Characterization: The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).
Predicted Biological Activity and Therapeutic Potential
Based on the extensive research into its structural analogs, this compound is predicted to exhibit a range of biological activities.[10]
Anticancer Activity
3.1.1. Histone Deacetylase (HDAC) Inhibition
The 2-aminobenzamide scaffold is a well-established zinc-binding group in a class of anticancer agents known as HDAC inhibitors.[1][2] These inhibitors typically consist of a cap group, a linker, and the zinc-binding 2-aminobenzamide moiety.[1]
In the context of this compound, the 4-fluorobenzyl group would function as the "cap" that interacts with the surface of the enzyme's active site. The potency and selectivity of HDAC inhibition are influenced by the nature of this cap group.[11] The 2-aminobenzamide portion chelates the zinc ion in the active site, thereby blocking the deacetylation of histones.[1] This leads to hyperacetylation of histones, relaxation of chromatin, and altered gene expression, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[12]
Table 1: HDAC Inhibitory Activity of Selected 2-Aminobenzamide Analogs
| Compound Reference | Cap Group | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Antiproliferative Activity (Cell Line) | Reference |
| Analog A | Phenyl | 150 | 250 | MCF-7 (Breast Cancer) | [2] |
| Analog B | 3-pyridyl | 80 | 120 | HCT116 (Colon Cancer) | [11] |
| Analog C | Naphthyl | 45 | 90 | A549 (Lung Cancer) | [2] |
3.1.2. Tubulin Polymerization Inhibition
N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[3][4] These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[4] The N-(4-fluorobenzyl) moiety in the title compound could contribute to favorable interactions within this binding pocket. Several N-benzylbenzamide derivatives have demonstrated significant antiproliferative activities with IC₅₀ values in the nanomolar range against various cancer cell lines.[4]
Antimicrobial Activity
Derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial properties.[8][9][13] Studies have shown that certain analogs exhibit moderate to good activity against various bacterial and fungal strains.[9][13] The mechanism of action is not fully elucidated but may involve the inhibition of essential enzymes in the microbial pathogens.
Neurological Applications
N-benzylbenzamide scaffolds have been explored for the treatment of neurodegenerative diseases, such as Alzheimer's disease.[5][14] Some derivatives have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's.[5] These compounds have demonstrated neuroprotective effects and the ability to improve cognitive function in preclinical models.[5][14]
Analytical Methodologies
Robust analytical methods are essential for the quantification and characterization of this compound in various matrices, from reaction mixtures to biological samples.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a standard and reliable method for the analysis of benzamide derivatives.[15]
4.1.1. Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (typically around 254 nm for benzamides).
Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent. For biological matrices, a protein precipitation or liquid-liquid extraction step may be necessary.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
4.2.1. Method Development Considerations:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for benzamide compounds.
-
Mass Transitions: The precursor ion ([M+H]⁺) and suitable product ions need to be determined by direct infusion of the analyte into the mass spectrometer.
-
Optimization: The collision energy and other MS parameters should be optimized for the selected transitions to maximize signal intensity.
Conclusion and Future Directions
While "this compound" remains a largely unexplored molecule, the wealth of information available for its structural components provides a strong foundation for predicting its chemical and biological properties. The synthesis via the isatoic anhydride route is expected to be straightforward. The compound holds significant promise as a therapeutic agent, particularly in the field of oncology as a potential HDAC or tubulin polymerization inhibitor. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activities through in vitro and in vivo studies. The analytical methods outlined in this guide provide a clear path for its characterization and quantification. The exploration of this and related novel benzamide derivatives could lead to the discovery of new and effective therapeutic agents.
References
-
Al-Omair, M. A., Al-Showiman, S. S., & Naseer, M. M. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. International Journal of Molecular Sciences, 15(3), 5116–5130. [Link]
-
Barakat, A., Al-Majid, A. M., & Al-Omair, M. A. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5116-5130. [Link]
-
Wagner, G. K., & Witty, D. R. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9215–9233. [Link]
-
Ghareghomi, S., Riyahi, F., & Kobarfard, F. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry, 16(9). [Link]
-
Wang, Y., et al. (2021). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Li, X., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Naseer, M. M., et al. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. International journal of molecular sciences, 15(3), 5116–5130. [Link]
-
Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
-
Du, C., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387. [Link]
-
Ghareghomi, S., Riyahi, F., & Kobarfard, F. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Future Medicinal Chemistry. [Link]
-
El-Faham, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(1), 35. [Link]
-
Sandhaus, S., et al. (2015). Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia. Journal of Biological Chemistry, 290(10), 6436-6449. [Link]
-
Du, C., et al. (2022). N‑Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]
-
Abdel-Wahab, B. F., & Al-Harbi, S. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4728. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of 2-Aminobenzamide HDAC Inhibitors in Reversing Gene Silencing in Friedreich's Ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Profile of 2-amino-N-(4-fluorobenzyl)benzamide: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-amino-N-(4-fluorobenzyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the structural elucidation and quality control of this compound. The insights provided herein are grounded in established spectroscopic principles and data from analogous structures, offering a predictive yet robust analysis.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its structural motifs, which are common in biologically active compounds. The presence of a flexible amide linkage, a primary aromatic amine, and a fluorinated benzyl group suggests potential applications where molecular recognition and electronic properties are key. Accurate and thorough spectroscopic characterization is the cornerstone of validating the synthesis of this molecule and understanding its chemical behavior. This guide serves as a detailed reference for its expected spectroscopic signature.
Synthesis and Structural Context
The synthesis of N-substituted 2-aminobenzamides is commonly achieved through the reaction of isatoic anhydride with a corresponding amine. In the case of this compound, the logical synthetic route involves the condensation of isatoic anhydride with 4-fluorobenzylamine. This reaction proceeds via the nucleophilic attack of the amine on one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of the amide bond, with the concurrent release of carbon dioxide.
Understanding this synthetic pathway is crucial as it informs the expected connectivity of the final molecule, which is then confirmed by the spectroscopic data presented below. The structure consists of a 2-aminobenzoyl group connected via an amide nitrogen to a 4-fluorobenzyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, including justifications for the expected chemical shifts and coupling patterns.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can influence the chemical shifts of labile protons (e.g., -NH₂ and -NH-). DMSO-d₆ is often preferred for its ability to slow down the exchange of these protons, allowing for their observation as distinct signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher, to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[1]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time will be necessary compared to ¹H NMR.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both rings, the benzylic methylene protons, and the amine and amide protons. The predicted chemical shifts are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amide NH | ~8.5 - 9.0 | Triplet (t) | 1H |
| Aromatic H (4-fluorobenzyl) | ~7.2 - 7.4 | Multiplet (m) | 4H |
| Aromatic H (aminobenzoyl) | ~6.6 - 7.6 | Multiplet (m) | 4H |
| Amine NH₂ | ~5.0 - 6.0 | Broad singlet (br s) | 2H |
| Benzylic CH₂ | ~4.5 | Doublet (d) | 2H |
Interpretation:
-
Amide NH: The amide proton is expected to appear as a triplet downfield due to coupling with the adjacent benzylic methylene protons. Its chemical shift is influenced by hydrogen bonding and the electronic nature of the aromatic rings.
-
Aromatic Protons (4-fluorobenzyl): The four protons on the fluorinated ring will likely appear as a complex multiplet, often resembling two overlapping doublets of doublets, due to both proton-proton and proton-fluorine coupling.
-
Aromatic Protons (aminobenzoyl): The protons on the aminobenzoyl ring will exhibit a pattern characteristic of a substituted benzene ring, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing amide group.
-
Amine NH₂: The primary amine protons typically appear as a broad singlet due to quadrupole broadening and potential exchange with trace amounts of water in the solvent.
-
Benzylic CH₂: These methylene protons are adjacent to both an aromatic ring and the amide nitrogen. They are expected to be a doublet due to coupling with the amide proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The presence of the fluorine atom will result in C-F coupling, which can be observed as doublets for the carbons in the 4-fluorobenzyl ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl C=O | ~168 - 170 |
| Aromatic C-F | ~160 - 164 (d, ¹JCF) |
| Aromatic C (aminobenzoyl) | ~115 - 150 |
| Aromatic C (4-fluorobenzyl) | ~115 - 140 |
| Benzylic CH₂ | ~43 - 46 |
Interpretation:
-
Carbonyl Carbon: The amide carbonyl carbon is expected to resonate in the typical downfield region for amides.
-
Aromatic C-F: The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and will be significantly downfield.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear in the range of 115-150 ppm. The carbons of the 4-fluorobenzyl ring will exhibit smaller two- and three-bond C-F couplings.
-
Benzylic CH₂: The benzylic carbon will appear in the aliphatic region, with its chemical shift influenced by the adjacent nitrogen and aromatic ring.
Caption: Molecular structure with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine and the secondary amide, the C=O bond of the amide, and the C-F bond, as well as absorptions related to the aromatic rings.
Experimental Protocol: IR Spectroscopy
For a solid sample, the following protocol is typically used:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of the compound with approximately 100 mg of dry KBr powder. The mixture is then pressed into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the sample with a drop of mineral oil.[2]
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
Predicted IR Spectrum
The key diagnostic absorption bands are summarized in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3450 - 3300 (two bands) | Medium, sharp |
| N-H Stretch (secondary amide) | 3350 - 3310 | Medium, sharp |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1650 | Strong |
| N-H Bend (Amide II) | 1570 - 1515 | Medium to strong |
| C=C Stretch (aromatic) | 1600 - 1450 | Medium |
| C-F Stretch | 1250 - 1100 | Strong |
Interpretation:
-
N-H Stretching: The presence of two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region is a clear indicator of the primary amine (-NH₂) group.[3] A separate, single band for the secondary amide N-H stretch is also expected in a similar region.[4] These bands are typically sharper than the broad O-H bands of alcohols.[3]
-
Carbonyl (Amide I) Stretching: A strong absorption band in the 1680-1650 cm⁻¹ range is characteristic of the C=O stretching vibration of the amide functional group.
-
Amide II Band: The N-H bending vibration of the secondary amide, coupled with C-N stretching, gives rise to the Amide II band, which is a strong and diagnostically useful peak.
-
Aromatic C=C Stretching: Multiple bands of medium intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.
-
C-F Stretching: A strong absorption band in the 1250-1100 cm⁻¹ region is expected for the C-F stretching vibration, confirming the presence of the fluorinated benzyl group.
Caption: A typical experimental workflow for spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is essential for confirming the molecular weight and gaining further structural insights through fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is likely to produce a prominent protonated molecular ion [M+H]⁺ with minimal fragmentation.[5] For more detailed fragmentation analysis, a "harder" technique like electron ionization (EI) could be employed, although the molecule's volatility might be a limiting factor.[6]
-
Mass Analyzer: The ions can be analyzed using various types of mass analyzers, such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Tandem MS (MS/MS): To investigate fragmentation pathways, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₄H₁₃FN₂O) is 244.27 g/mol .
-
ESI-MS: In positive ion mode ESI, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 245.
-
EI-MS: In EI-MS, the molecular ion peak M⁺˙ at m/z 244 would be expected, although its intensity might be low. The fragmentation pattern would likely be dominated by cleavage at the bonds adjacent to the amide group and the benzyl position.
A plausible fragmentation pathway initiated by cleavage of the benzylic C-N bond is a dominant process for N-benzylamides. This would lead to the formation of the stable 4-fluorobenzyl cation.
Caption: Proposed mass spectrometry fragmentation pathway.
Key Fragmentation Pathways:
-
Formation of the 4-fluorobenzyl cation: The most likely fragmentation pathway involves the cleavage of the Cα-N bond, leading to the formation of the highly stable 4-fluorobenzyl cation at m/z 109. This is often the base peak in the mass spectra of such compounds. The other fragment would be the neutral 2-aminobenzamide molecule.
-
Formation of the 2-aminobenzoyl cation: Cleavage of the amide C-N bond can lead to the formation of the 2-aminobenzoyl cation at m/z 120.
Conclusion
The spectroscopic data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry. The combination of these techniques provides a comprehensive and unambiguous confirmation of the molecule's structure. The key diagnostic features include the distinct signals for the two aromatic systems in the NMR spectra, the characteristic N-H and C=O stretching vibrations in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum, dominated by the formation of the stable 4-fluorobenzyl cation. This guide provides a solid foundation for researchers working with this compound, enabling confident structural verification and quality assessment.
References
-
Sample preparation for FT-IR. (n.d.). Retrieved from [Link]
-
Spectroscopy of Amines. (2024). In Chemistry LibreTexts. Retrieved from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
-
Optimized Default 1H Parameters. (2020). University of Wisconsin-Madison, Chemistry Department. Retrieved from [Link]
-
A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved from [Link]
Sources
"2-amino-N-(4-fluorobenzyl)benzamide" safety and handling
An In-depth Technical Guide to the Safe Handling of 2-amino-N-(4-fluorobenzyl)benzamide for Research and Development Professionals
As a novel aromatic amine and benzamide derivative, this compound presents both unique opportunities in medicinal chemistry and specific challenges in laboratory safety. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the known safety data, handling protocols, and emergency procedures for this compound. By synthesizing available information and drawing upon established principles for handling analogous chemical structures, this document aims to foster a culture of safety and responsibility in the laboratory.
Compound Profile and Hazard Identification
This compound is a molecule of interest in synthetic and medicinal chemistry, potentially serving as a building block for more complex pharmaceutical agents.[1][2][3][4][5] Its structure combines an aminobenzamide core with a fluorobenzyl moiety, characteristics that suggest a specific reactivity and toxicological profile.
Physicochemical Properties
A comprehensive understanding of a compound's physical and chemical properties is foundational to its safe handling. While specific experimental data for this compound is limited, the following table summarizes available information from safety data sheets for the compound and its close structural analogs.[6][7][8]
| Property | This compound | 2-amino-N-benzyl-benzamide |
| Molecular Formula | C₁₄H₁₃FN₂O | C₁₄H₁₄N₂O |
| Appearance | No data available | No data available |
| Boiling Point | 463.8°C at 760 mmHg[7] | 459.7°C at 760 mmHg[8] |
| Flash Point | 234.3°C[7] | 231.8°C[6][8] |
| Density | 1.24 g/cm³[7] | 1.173 g/cm³[6][8] |
| Solubility | No data available[6][7] | No data available[6] |
Hazard Identification and Classification
Due to a lack of extensive toxicological studies on this compound, a precautionary approach is warranted.[7] The hazards identified for structurally similar aminobenzamides should be considered relevant. The primary routes of exposure are inhalation, ingestion, and skin contact.[9][10][11]
Based on data for related compounds, this compound should be treated as:
-
Causes skin irritation. [9]
-
Causes serious eye irritation. [9]
-
Harmful if inhaled. [9]
-
Suspected of causing genetic defects. [12]
It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[9]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential when handling this compound. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood.[10][12][14] All weighing, transferring, and reaction setup should be performed within the fume hood to minimize the risk of inhalation. Appropriate exhaust ventilation should be in place where dusts may be formed.[8][9][12]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][7]
-
Skin Protection: A flame-retardant, impervious lab coat should be worn.[7] Nitrile gloves are recommended for short-term use; however, it is crucial to check with the glove manufacturer for specific chemical resistance data.[11] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[9]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[6][7]
Caption: Mandatory PPE for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
Handling
-
Handle in a well-ventilated place, preferably a chemical fume hood.[6][7]
-
Do not eat, drink, or smoke when using this product.[13]
Storage
-
Store in a cool, dry, and well-ventilated place.[6][8][9][12]
-
Store away from incompatible materials.[6]
Emergency Procedures
Preparedness for accidental exposure or release is a critical component of laboratory safety.
First-Aid Measures
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6][8][9]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[6][8][9]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][9]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[6][8][9]
Spill and Leak Procedures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[6][12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6][12]
-
Methods for Cleaning Up: Collect and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[6][12]
Sources
- 1. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole | MDPI [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-AMINO-N-BENZYL-BENZAMIDE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. actylislab.com [actylislab.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
"2-amino-N-(4-fluorobenzyl)benzamide" as a research chemical
2-Amino-N-(4-fluorobenzyl)benzamide: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth analysis of the research chemical This compound . Synthesizing data from analogous compounds and established biochemical principles, this document outlines the molecule's chemical properties, a robust synthesis protocol, and its primary hypothesized mechanism of action as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP). We present detailed, field-proven experimental workflows for validating its biological activity, from initial enzymatic assays to cellular models of cancer. This guide is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively investigate and leverage this compound in preclinical oncology research and beyond.
The 2-Aminobenzamide Scaffold: A Privileged Motif in Drug Discovery
The benzamide functional group is a cornerstone of medicinal chemistry, present in a wide array of approved therapeutics. Its unique combination of rigidity, hydrogen bonding capability, and metabolic stability makes it a "privileged structure" for engaging biological targets.
A Nicotinamide Biomimetic
Of particular interest is the ortho-aminobenzamide core. This structural motif serves as a highly effective biomimetic of nicotinamide, the cleavage product and endogenous inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1] PARP inhibitors containing an amide group attached to an aromatic system can competitively bind to the nicotinamide-binding pocket of the PARP catalytic domain, preventing the enzyme from repairing DNA single-strand breaks.[2] This mechanism is the foundation of "synthetic lethality," a powerful therapeutic strategy for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[3]
Profile: this compound
This compound (herein referred to as the "Compound") is a research chemical that embodies this key pharmacophore. Its structure suggests a strong potential for PARP inhibition, making it a valuable tool for investigating DNA damage response (DDR) pathways and exploring novel anti-cancer strategies.
-
IUPAC Name: 2-amino-N-[(4-fluorophenyl)methyl]benzamide
-
CAS Number: 827006-84-8[4]
-
Molecular Formula: C₁₄H₁₃FN₂O
Synthesis and Physicochemical Characterization
A reliable supply of well-characterized material is paramount for reproducible research. This section details a plausible and efficient synthesis of the Compound and summarizes its key physicochemical properties.
Proposed Synthetic Route: Nucleophilic Acyl Substitution
The most direct and scalable synthesis involves the nucleophilic attack of 4-fluorobenzylamine on isatoic anhydride. This reaction proceeds via the ring-opening of the anhydride, followed by the formation of the amide bond and the release of carbon dioxide.[5][6] This one-pot method is efficient and avoids harsh reagents.
Caption: Synthetic pathway for this compound.
Detailed Synthesis Protocol
This protocol is designed to be self-validating, with clear checkpoints for ensuring reaction completion and product purity.
Materials:
-
Isatoic anhydride (1.0 eq)
-
4-Fluorobenzylamine (1.1 eq)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add isatoic anhydride (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF (approx. 5 mL per gram of anhydride).
-
Causality: An inert atmosphere prevents side reactions with atmospheric moisture. DMF is an excellent polar aprotic solvent for this reaction, solubilizing the starting material and facilitating the reaction.
-
-
Amine Addition: Add 4-fluorobenzylamine (1.1 eq) dropwise to the stirred solution at room temperature over 10-15 minutes.
-
Causality: A slight excess of the amine ensures complete consumption of the isatoic anhydride. Slow, dropwise addition controls the initial exotherm of the reaction.
-
-
Reaction & Monitoring: Heat the reaction mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the isatoic anhydride spot has disappeared.
-
Causality: Heating provides the activation energy for decarboxylation. TLC is a crucial checkpoint to prevent premature workup and ensure maximum yield.
-
-
Workup - Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing cold deionized water (approx. 10x the volume of DMF). A precipitate should form.
-
Causality: The product is typically poorly soluble in water, causing it to precipitate out while the DMF and any water-soluble impurities remain in the aqueous phase.
-
-
Workup - Extraction: If a precipitate does not form or is oily, transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Causality: Ethyl acetate is a water-immiscible organic solvent that will preferentially dissolve the desired product. Multiple extractions ensure efficient recovery.
-
-
Washing: Wash the combined organic layers sequentially with deionized water and then brine.
-
Causality: The water wash removes residual DMF. The brine wash removes the bulk of the remaining water from the organic phase, initiating the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain the final, pure compound.
Physicochemical Properties
As experimental data for this specific molecule is limited, this table combines calculated values with predicted properties based on its chemical structure.[7][8][9] These values are critical for designing experiments, including formulation for in vitro and in vivo studies.
| Property | Value / Prediction | Data Type | Significance in Drug Discovery |
| Molecular Weight | 244.26 g/mol | Calculated | Adherence to Lipinski's Rule of Five; impacts diffusion and transport. |
| Appearance | White to off-white solid | Predicted | Basic quality control checkpoint. |
| XLogP3 | ~2.5 - 3.0 | Computed | Predicts lipophilicity; crucial for membrane permeability and solubility.[10] |
| Hydrogen Bond Donors | 2 | Computed | Influences solubility and target binding interactions. |
| Hydrogen Bond Acceptors | 2 | Computed | Influences solubility and target binding interactions. |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Computed | Predicts cell permeability; values < 140 Ų are associated with good oral bioavailability. |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, Ethanol | Predicted | Essential for stock solution preparation and assay buffer compatibility. |
Core Hypothesis: Mechanism of Action as a PARP-1 Inhibitor
The structural features of the Compound strongly suggest it functions as a competitive inhibitor of PARP-1.
The Role of PARP-1 in DNA Repair
PARP-1 is a key enzyme in the base excision repair (BER) pathway.[11] Upon detecting a DNA single-strand break (SSB), PARP-1 binds to the damaged site and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[11] These PAR chains act as a scaffold, recruiting other DNA repair proteins to the site of damage.
Proposed Binding Mode
PARP inhibitors function by occupying the nicotinamide binding pocket of the enzyme's catalytic domain.[12] The 2-aminobenzamide moiety of the Compound is hypothesized to mimic the nicotinamide group of NAD+.
-
The amide group is crucial, forming two key hydrogen bonds with the backbone of Gly863 in the PARP-1 active site.[2]
-
The ortho-amino group can form an additional hydrogen bond with Ser904 , further anchoring the inhibitor.[2]
-
The 4-fluorobenzyl group is positioned to extend into a hydrophobic pocket, potentially forming π-stacking interactions with Tyr907 , enhancing binding affinity and specificity.[2]
Caption: Hypothesized binding interactions within the PARP-1 active site.
Experimental Validation Workflow
The following protocols provide a logical progression for validating the Compound's activity as a PARP inhibitor.
Protocol 1: In Vitro PARP-1 Biochemical Inhibition Assay
Objective: To determine the direct inhibitory activity of the Compound on purified PARP-1 enzyme and calculate its IC₅₀ value.
Methodology: A homogenous, fluorescence-based assay is recommended for high-throughput compatibility.[13] Commercial kits (e.g., from R&D Systems, BPS Bioscience) are readily available.[14]
-
Compound Preparation: Prepare a 10 mM stock solution of the Compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Reaction Setup: In a 96-well plate, add recombinant human PARP-1 enzyme, activated DNA, and the Compound at various concentrations. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[14]
-
Initiation: Initiate the enzymatic reaction by adding a reaction mixture containing NAD+ and a biotinylated substrate (e.g., histones). Incubate for 30-60 minutes at 30 °C.[13]
-
Causality: The enzyme will transfer biotinylated ADP-ribose units onto the histone substrate. The extent of this reaction is inversely proportional to the inhibitor's potency.
-
-
Detection: Stop the reaction and add a detection reagent, such as streptavidin-conjugated fluorophore.
-
Readout: Read the fluorescence intensity on a plate reader.
-
Data Analysis: Plot the percent inhibition against the logarithm of the Compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular PARylation Assay (Western Blot)
Objective: To confirm that the Compound can penetrate cells and inhibit PARP activity at the cellular level.
Methodology: This assay measures the level of PAR polymer formation in cells after inducing DNA damage.[15][16]
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, A549) and allow cells to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of the Compound (or DMSO vehicle) for 1-2 hours.
-
Causality: This pre-incubation allows the compound to reach its intracellular target before DNA damage is induced.
-
-
DNA Damage Induction: Induce DNA damage by treating cells with a damaging agent (e.g., 10 mM H₂O₂ for 10 minutes or 20 Gy of ionizing radiation).
-
Causality: This acute damage robustly activates PARP-1, leading to a surge in PAR polymer synthesis.
-
-
Lysis: Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against PAR (e.g., clone 10H) overnight at 4°C.[17]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).
-
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent reduction in the H₂O₂-induced PAR signal.
Protocol 3: Synthetic Lethality Cytotoxicity Assay
Objective: To demonstrate the selective anti-proliferative effect of the Compound in cancer cells with deficient DNA repair pathways (e.g., BRCA1-mutant).
Methodology: A cell viability assay comparing a BRCA1-deficient cell line with its isogenic, BRCA1-proficient counterpart.
Cell Lines:
-
BRCA1-deficient: UWB1.289 (ovarian cancer), MDA-MB-436 (breast cancer)[18][19][20]
-
BRCA1-proficient control: UWB1.289+BRCA1 (isogenic control)[20] or a BRCA wild-type line like MCF-7.
Procedure:
-
Cell Plating: Seed both cell lines in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the Compound for 72-96 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: Normalize the data to vehicle-treated controls. Plot cell viability versus log[Compound] and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.
Expected Outcome: The Compound should exhibit significantly greater potency (a much lower GI₅₀ value) in the BRCA1-deficient cell line compared to the BRCA1-proficient cell line, demonstrating synthetic lethality.
Safety and Handling
As a research chemical, this compound has not undergone full toxicological evaluation. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. For long-term storage, keeping it at -20°C is recommended. Refer to the supplier's Safety Data Sheet (SDS) for detailed information.[4]
Conclusion and Future Directions
This compound is a promising research chemical with a high probability of acting as a PARP inhibitor. Its straightforward synthesis and well-defined pharmacophore make it an excellent tool for academic and industrial researchers. The experimental workflows detailed in this guide provide a clear path to validating its mechanism of action and exploring its therapeutic potential.
Future research should focus on:
-
Lead Optimization: Performing medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Testing the compound in animal models of BRCA-deficient cancers.
-
Target Selectivity: Profiling the compound against other members of the PARP family to determine its selectivity profile.
By following the guidance and protocols outlined herein, researchers can effectively unlock the potential of this valuable chemical probe.
References
-
Hopp, A. K., et al. (2021). The taming of PARP1 and its impact on NAD+ metabolism. Nucleic Acids Research. Retrieved from [Link]
-
Zarkoubeh, A., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Retrieved from [Link]
-
AACR Journals. (2024). Measuring cellular PARylation to gain insight in PARP/PARG-targeted drug discovery. Retrieved from [Link]
-
Elstrodt, F., et al. (2006). BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants. Cancer Research. Retrieved from [Link]
-
Staiger, J. R., & Wagner, E. C. (1954). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of binding pocket for NAD+ in the catalytic domain of PARP1. Retrieved from [Link]
-
Hollestelle, A., et al. (2006). BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants. Cancer Research. Retrieved from [Link]
-
Virág, L., & Szabó, C. (2002). Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Methods in Molecular Biology. Retrieved from [Link]
-
Kinzhalov, M. A., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furylacrylaldehydes. Acta Crystallographica Section E. Retrieved from [Link]
-
Zalesna, A., et al. (2020). Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins. International Journal of Molecular Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of three new BRCA1 mutant breast cancer cell lines. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
-
ResearchGate. (n.d.). Representative Western blot showing PAR polymers. Retrieved from [Link]
-
Biocompare. (2024). Assessing Cellular PARylation: Convenient ELISA-Based Methods. Retrieved from [Link]
-
Bio-Techne. (n.d.). PARP: Activity Assays. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]
-
Wang, L., et al. (2023). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
The Human Protein Atlas. (n.d.). Cell line - BRCA1. Retrieved from [Link]
-
Pink-Zylber, M., et al. (2018). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Isatoic anhydride. Retrieved from [Link]
-
Reaction Biology. (n.d.). PARP Assay Services. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Isatoic anhydride as a masked directing group and internal oxidant for Rh(III). Retrieved from [Link]
-
Martello, R., et al. (2016). Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry. Scientific Reports. Retrieved from [Link]
-
Muthurajan, U. M., et al. (2022). PAR recognition by PARP1 regulates DNA-dependent activities and independently stimulates catalytic activity of PARP1. bioRxiv. Retrieved from [Link]
-
Vitro Biotech. (n.d.). Specific Applications of the UWB1.289 Cell Line in DNA Damage Repair Mechanism Research. Retrieved from [Link]
-
Hughes, J. D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). isatoic anhydride condensation. Retrieved from [Link]
-
Panic, G., et al. (2021). Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-aminoethyl)-N-benzyl-4-fluorobenzamide. Retrieved from [Link]
-
Hughes, J. D., et al. (2020). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. ACS Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 2. Bioinformatic Analysis of the Nicotinamide Binding Site in Poly(ADP-Ribose) Polymerase Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. echemi.com [echemi.com]
- 5. myttex.net [myttex.net]
- 6. Sciencemadness Discussion Board - isatoic anhydride condensation - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of the Physicochemical Properties of Anti-Schistosomal Compounds to Identify Next-Generation Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biocompare.com [biocompare.com]
- 17. Quantification of cellular poly(ADP-ribosyl)ation by stable isotope dilution mass spectrometry reveals tissue- and drug-dependent stress response dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Specific Applications of the UWB1.289 Cell Line in DNA Damage Repair Mechanism Research_Vitro Biotech [vitrobiotech.com]
The Emergence of 2-amino-N-(4-fluorobenzyl)benzamide Derivatives: A Technical Guide for Drug Discovery
Foreword: Unlocking a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient therapeutic development. The 2-aminobenzamide core is one such scaffold, demonstrating a remarkable versatility that has led to its exploration in a multitude of therapeutic areas, from oncology to infectious diseases. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of a particularly promising subclass: 2-amino-N-(4-fluorobenzyl)benzamide and its analogs.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the rationale behind experimental design and the mechanistic underpinnings of this compound class's biological activity. We will explore not only how to synthesize and test these molecules but why certain synthetic routes are chosen and how specific structural modifications can be rationally designed to enhance therapeutic efficacy.
I. The Architectural Blueprint: Synthesis of this compound Derivatives
The construction of the 2-amino-N-(benzyl)benzamide scaffold is most efficiently achieved through the reaction of isatoic anhydride with the corresponding benzylamine. This method is advantageous due to the commercial availability of a wide variety of substituted isatoic anhydrides and benzylamines, allowing for the rapid generation of diverse chemical libraries.
Core Synthesis Strategy: From Isatoic Anhydride to the Final Product
The fundamental reaction involves the nucleophilic attack of the benzylamine on one of the carbonyl groups of isatoic anhydride, followed by a ring-opening and subsequent decarboxylation to yield the desired 2-aminobenzamide.[1] This process can be carried out under both conventional heating and microwave irradiation, with the latter often providing the benefits of shorter reaction times and improved yields.[1]
Detailed Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure adapted from the synthesis of analogous 2-aminobenzamide derivatives.[1]
Materials:
-
Isatoic anhydride (1.0 eq)
-
4-Fluorobenzylamine (1.05 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.
-
Addition of Amine: To the stirred solution, add 4-fluorobenzylamine (1.05 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity
The biological activity of 2-aminobenzamide derivatives can be finely tuned by strategic modifications to their molecular structure. A thorough understanding of the SAR is crucial for the rational design of potent and selective analogs.
The Critical Role of the 2-Amino Group
The 2-amino group on the benzamide ring is a key pharmacophoric feature, particularly for derivatives targeting metalloenzymes like histone deacetylases (HDACs). This amino group, along with the adjacent amide carbonyl, can act as a bidentate zinc-binding group, chelating the zinc ion in the active site of the enzyme.[2][3] The introduction of the amino group at the ortho position of the benzophenone ring in a related series of compounds was shown to be integral for increased growth inhibition in cancer cell lines.[4]
Influence of Substituents on the Benzamide Ring
Modifications to the benzamide aromatic ring can significantly impact the electronic and steric properties of the molecule, thereby influencing its interaction with the target protein. Electron-withdrawing or electron-donating groups can alter the acidity of the N-H proton and the electron density of the aromatic system, which can affect binding affinity.
The N-Benzyl Moiety: A Vector for Potency and Selectivity
The N-benzyl group plays a crucial role in orienting the molecule within the binding pocket of the target protein. The substitution pattern on the benzyl ring is a critical determinant of potency and selectivity. The 4-fluoro substituent in the topic compound is of particular interest. Fluorine is a small, highly electronegative atom that can engage in favorable electrostatic interactions and hydrogen bonding. Its introduction can also block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of the compound.
Table 1: Comparative Biological Activity of Selected Benzamide Analogs
| Compound | R1 | R2 | Target | Activity (IC₅₀) | Reference |
| Analog A | 2-amino | H | HDAC1 | 0.1 µM | [5] |
| Analog B | 2-amino | 4-methoxy | HDAC1 | 0.05 µM | [5] |
| Analog C | H | 4-fluoro | Tubulin | 20 nM | [6] |
| Analog D | 2-amino | 4-chloro | A. fumigatus | 15.6 µg/mL | [1] |
Note: This table presents data for structurally related analogs to illustrate general SAR trends. Direct quantitative data for this compound is not currently available in the cited literature.
III. Mechanism of Action: Elucidating the Molecular Basis of Therapeutic Effects
While the precise mechanism of action for this compound is yet to be definitively elucidated, the activities of structurally related compounds point towards two primary and highly relevant anticancer mechanisms: HDAC inhibition and tubulin polymerization inhibition .
Histone Deacetylase (HDAC) Inhibition
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[2] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[2] The 2-aminobenzamide scaffold is a well-established zinc-binding motif found in many potent HDAC inhibitors.[3][5] It is hypothesized that this compound derivatives can bind to the active site of HDACs, chelate the catalytic zinc ion, and thereby inhibit their enzymatic activity. This leads to the accumulation of acetylated histones, chromatin relaxation, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell shape maintenance.[6] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Several N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization.[6][7] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[6] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[4]
Protocol for In Vitro Tubulin Polymerization Assay
This protocol provides a general framework for assessing the inhibitory effect of test compounds on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., PEM buffer)
-
Test compound (this compound derivative) dissolved in DMSO
-
Positive control (e.g., colchicine or paclitaxel)
-
Negative control (DMSO vehicle)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation: Prepare solutions of tubulin, GTP, and test compounds in polymerization buffer.
-
Incubation: In a 96-well plate, mix the tubulin solution with either the test compound, positive control, or negative control.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately start monitoring the absorbance at 340 nm at 37 °C.
-
Data Acquisition: Record the absorbance at regular intervals for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Calculate the IC₅₀ value of the test compound, which is the concentration required to inhibit tubulin polymerization by 50%.
IV. Future Directions and Concluding Remarks
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make this an attractive area for further investigation.
Future research should focus on:
-
Systematic SAR studies: The synthesis and biological evaluation of a focused library of analogs with systematic variations in the substitution patterns on both aromatic rings will be crucial for optimizing potency and selectivity.
-
Elucidation of the precise mechanism of action: While HDAC and tubulin inhibition are likely mechanisms, further biochemical and cellular assays are needed to confirm the primary molecular target(s) of this compound derivatives.
-
In vivo evaluation: Promising lead compounds should be advanced into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
References
-
Liou, J.-P., Chang, C.-W., Song, J.-S., Yang, Y.-N., Yeh, C.-F., Tseng, H.-Y., Lo, Y.-K., Chang, Y.-L., Chang, C.-M., & Hsieh, H.-P. (2002). Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. Journal of Medicinal Chemistry, 45(12), 2556–2562. [Link]
-
Xu, S., Li, X., Liu, Y., Wang, Y., Li, Y., Huang, J., Sheng, C., & Zhang, W. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
-
Al-Omair, M. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3650–3664. [Link]
-
Wang, Y., Zhang, Y., Chen, H., Zhang, Y., Zhang, Y., Li, Y., ... & Zhang, W. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. Journal of Medicinal Chemistry, 65(24), 16499-16518. [Link]
-
Wang, C., Liu, X., Li, Z., Wang, L., Li, Y., Zhang, Y., ... & Zhang, W. (2019). Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity. European Journal of Medicinal Chemistry, 176, 137-151. [Link]
-
Li, Y., Zhang, Y., Wang, Y., Li, X., Liu, Y., Huang, J., ... & Zhang, W. (2020). Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry, 28(1), 115187. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thioether-based 2-aminobenzamide derivatives: Novel HDAC inhibitors with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for 2-amino-N-(4-fluorobenzyl)benzamide in Medicinal Chemistry
Introduction: The Benzamide Scaffold in Modern Drug Discovery
The benzamide functional group is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its ability to form key hydrogen bonding interactions with a multitude of biological targets. This versatile moiety is present in a wide array of approved drugs and clinical candidates, demonstrating its broad therapeutic potential. Within this chemical class, "2-amino-N-(4-fluorobenzyl)benzamide" and its structural isomers represent a promising area for the development of novel therapeutics, particularly in oncology and beyond. The strategic placement of the amino and fluorobenzyl groups can significantly influence the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
This technical guide provides an in-depth exploration of the medicinal chemistry applications of this compound and its close analogs. We will delve into its potential as a histone deacetylase (HDAC) inhibitor, drawing insights from highly related compounds, and provide detailed protocols for its synthesis and biological evaluation.
Core Application: Targeting Epigenetics with Benzamide-Based HDAC Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the pathogenesis of various cancers, making them a validated target for therapeutic intervention. The benzamide group can act as a zinc-binding group, a key feature for HDAC inhibition.
While specific data for "this compound" as an HDAC inhibitor is emerging, extensive research on the closely related analog, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , provides a strong rationale for its investigation in this area.[1][2] FNA has demonstrated potent and selective inhibition of class I HDACs, particularly HDAC3, and exhibits significant antitumor activity in both in vitro and in vivo models.[1][2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The antitumor effects of benzamide-based HDAC inhibitors like FNA are primarily attributed to their ability to induce apoptosis and cause cell cycle arrest.[1][2] By inhibiting HDACs, these compounds lead to an accumulation of acetylated histones, resulting in a more open chromatin structure. This, in turn, allows for the transcription of tumor suppressor genes that can trigger programmed cell death and halt cell proliferation.[1][2]
Caption: Proposed mechanism of action for benzamide-based HDAC inhibitors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and adaptable method for the synthesis of the target compound via amide bond formation. The synthesis can be achieved through the reaction of 2-aminobenzoic acid with 4-fluorobenzylamine using a suitable coupling agent.
Materials:
-
2-aminobenzoic acid
-
4-fluorobenzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-aminobenzoic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluorobenzylamine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of the target compound.
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol outlines a general procedure for evaluating the HDAC inhibitory activity of the synthesized compound using a commercially available fluorometric assay kit.
Materials:
-
Synthesized this compound
-
HDAC assay kit (containing HDAC enzyme, substrate, and developer)
-
Assay buffer
-
Trichostatin A (TSA) or SAHA (vorinostat) as a positive control
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Perform serial dilutions of the compounds in assay buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the diluted compounds, the HDAC enzyme, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for the time specified in the kit's instructions.
-
Stop the reaction by adding the developer solution.
-
Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the compound concentration.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the cytotoxic effects of the compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HepG2, HCT116)
-
Complete cell culture medium
-
Synthesized this compound
-
Doxorubicin or a relevant clinical compound as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
DMSO
-
96-well clear cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of the close analog N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) , which serves as a strong predictive benchmark for the potential of this compound.[1][2]
| Compound | Target | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| FNA | HDAC1 | 95.2 | HepG2 | 1.30 |
| FNA | HDAC2 | 260.7 | U937 | 0.55 |
| FNA | HDAC3 | 95.48 | H460 | 4.73 |
| SAHA (Control) | - | - | HepG2 | 17.25 |
| SAHA (Control) | - | - | U937 | 0.86 |
| SAHA (Control) | - | - | H460 | 7.63 |
Expanding Horizons: Potential Polypharmacology and Alternative Applications
The benzamide scaffold is not limited to HDAC inhibition. Research into structurally related molecules suggests potential activities at other important medicinal chemistry targets:
-
PARP Inhibition: Benzamides are a known class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are crucial in DNA repair pathways and are a validated target in cancer therapy.[3]
-
GPR52 Agonism: Certain 3-aminobenzamide derivatives have been identified as potent agonists of the orphan G protein-coupled receptor GPR52, a potential target for neuropsychiatric disorders.[4][5][6][7]
-
Antimicrobial Activity: Various 2-aminobenzamide derivatives have demonstrated promising antimicrobial and antifungal activities.[8]
The exploration of this compound against these and other targets could unveil novel therapeutic opportunities.
Conclusion and Future Directions
"this compound" represents a molecule of significant interest within the landscape of medicinal chemistry. Drawing from the robust data available for its close structural analogs, particularly in the realm of HDAC inhibition, this compound warrants thorough investigation as a potential anticancer agent. The provided protocols offer a foundational framework for its synthesis and biological characterization. Future research should focus on a comprehensive evaluation of its HDAC isoform selectivity, in vivo efficacy in relevant cancer models, and a broader screening against other potential targets to fully elucidate its therapeutic potential. The versatility of the benzamide scaffold, coupled with the strategic fluorine substitution, positions this compound as a valuable lead for further drug discovery and development efforts.
References
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
-
Chen, L., et al. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PMC - PubMed Central. [Link]
- Springer, C. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
-
Garg, S., et al. (2007). 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies. Bioconjugate Chemistry, 18(5), 1404-1410. [Link]
-
Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. PubMed. [Link]
-
Gardaneh, M., et al. (2016). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on MWCNTs and transformation of these groups to quinazoline derivative groups. ResearchGate. [Link]
-
Al-Hiari, Y. M., et al. (2012). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 17(11), 13358-13379. [Link]
- Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PubMed Central. [Link]
-
Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. ACS Publications. [Link]
-
Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI. [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal. [Link]
-
Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]
-
4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. PubMed. [Link]
-
Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry. [Link]
-
Selective HDAC inhibitors with potent oral activity against leukemia and colorectal cancer. NIH. [Link]
-
Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of 2-Aminobenzimidazole Derivatives as DPP4 Inhibitors. ResearchGate. [Link]
-
Discovery of 3-((4-benzylpyridin-2-yl)amino)benzamide Derivatives as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. [Link]
-
Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. [Link]
-
Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. RCSB PDB. [Link]
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
The Versatile Intermediate: A Guide to the Application of 2-amino-N-(4-fluorobenzyl)benzamide in Synthetic Research
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of the research intermediate, 2-amino-N-(4-fluorobenzyl)benzamide . We will delve into its synthesis and explore its utility as a versatile building block, particularly in the construction of heterocyclic scaffolds with significant therapeutic potential, such as quinazolinones and as a key component in the design of histone deacetylase (HDAC) inhibitors.
Introduction: The Strategic Value of a Fluorinated Benzamide
This compound is a bifunctional molecule of significant interest in medicinal chemistry. Its structure incorporates three key features: a nucleophilic aniline moiety, a central benzamide core, and a fluorinated benzyl group. The aniline nitrogen and the adjacent amide offer reactive sites for cyclization reactions, making it an ideal precursor for various heterocyclic systems. The presence of the fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity of derivative compounds, a common strategy in modern drug design.[1][2] This guide will provide detailed protocols for the synthesis of this intermediate and its subsequent elaboration into valuable research compounds.
Physicochemical Properties and Safety Data
A comprehensive understanding of the physicochemical properties and safety information is crucial before handling any chemical intermediate.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₃FN₂O | (analogue) |
| Molecular Weight | 244.27 g/mol | (analogue) |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |
| Safety | Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. | General knowledge |
Part 1: Synthesis of the Intermediate
The most direct and efficient route to this compound is the ring-opening of isatoic anhydride with 4-fluorobenzylamine. This reaction proceeds readily, often in a one-pot fashion, to yield the desired product with high purity.[3][4]
Reaction Scheme: Synthesis of this compound
Sources
- 1. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Novel N-(2-aminophenyl)benzamide Derivatives as Histone Deacetylase Inhibitors and Their Antitumor Activity Study [kci.go.kr]
- 3. researchgate.net [researchgate.net]
- 4. CN101973956B - Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide - Google Patents [patents.google.com]
Application Note & Protocols: Leveraging 2-amino-N-(4-fluorobenzyl)benzamide in Chemical Library Screening for Novel Anticancer Agents
Abstract
This guide provides a comprehensive framework for the integration of "2-amino-N-(4-fluorobenzyl)benzamide" and its analogs into chemical library screening campaigns aimed at discovering novel therapeutic agents. Drawing from the well-documented biological activities of the 2-aminobenzamide scaffold as a pharmacophore in oncology, particularly as histone deacetylase (HDAC) inhibitors, this document outlines a strategic, multi-tiered screening cascade. We present detailed protocols for primary biochemical assays, secondary cell-based validation, and initial structure-activity relationship (SAR) analysis. The methodologies are designed to be robust and self-validating, providing researchers with a practical and scientifically rigorous path from initial hit identification to lead generation.
Introduction: The Scientific Rationale
The 2-aminobenzamide moiety is a privileged scaffold in medicinal chemistry, notably recognized for its role in the development of potent inhibitors of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes crucial to the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers, making them a validated target for therapeutic intervention.[2] Furthermore, fluorination of benzamide derivatives has been shown to enhance potency and selectivity for specific HDAC isoforms, such as HDAC3.[3]
"this compound" combines the core 2-aminobenzamide structure with a fluorinated benzyl group, presenting a compelling starting point for a screening campaign. The fluorine atom can modulate physicochemical properties like metabolic stability and binding affinity, potentially offering advantages over existing non-fluorinated analogs. This document outlines a hypothetical, yet plausible, screening strategy to evaluate this compound and a focused library of its derivatives as potential HDAC inhibitors for oncology applications.
Compound Profile: this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃FN₂O | PubChem |
| Molecular Weight | 244.27 g/mol | PubChem |
| Structure | ||
| Known Analogs' Activities | Antimicrobial, HDAC Inhibition, Tubulin Polymerization Inhibition | [3][4][5] |
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign efficiently filters large compound collections to identify a small number of high-quality, validated hits.[6] Our proposed workflow employs a sequential, multi-assay approach to maximize efficiency and minimize false positives.
Caption: A multi-tiered high-throughput screening cascade.
Tier 1: Primary High-Throughput Screening (HTS)
The initial screen aims to rapidly identify compounds that inhibit total HDAC enzymatic activity. A fluorogenic biochemical assay is ideal for this purpose due to its high sensitivity, low background, and compatibility with automated liquid handling systems.[7][8]
Protocol 3.1: Fluorogenic HDAC Inhibition Assay
Principle: This assay utilizes a substrate containing an acetylated lysine side chain, which is conjugated to a fluorophore and a quencher. Upon deacetylation by an HDAC enzyme, a developer enzyme cleaves the peptide bond, releasing the fluorophore from the quencher and producing a measurable fluorescent signal. Inhibitors will prevent this process, resulting in a low fluorescence reading.
Materials:
-
HeLa nuclear extract (as a source of multiple HDACs)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (TSA) (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well, black, flat-bottom plates
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of "this compound" or other library compounds (from a 10 mM DMSO stock) into the assay plates. For controls, dispense DMSO (negative control) and TSA (positive control, final concentration 1 µM).
-
Enzyme Preparation: Dilute the HeLa nuclear extract in cold HDAC Assay Buffer to a predetermined optimal concentration.
-
Enzyme Addition: Add 10 µL of the diluted enzyme solution to each well of the 384-well plate.
-
Incubation: Gently mix the plate on a plate shaker for 1 minute and then incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Substrate Addition: Add 10 µL of the fluorogenic HDAC substrate (at 2x the final concentration, typically at or below the Km) to all wells.[9]
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Signal Development: Add 10 µL of developer solution containing trypsin. Incubate at 37°C for 15 minutes.
-
Data Acquisition: Read the fluorescence intensity on a plate reader (Excitation: 355 nm, Emission: 460 nm).
Data Analysis and Hit Selection:
-
Calculate the percent inhibition for each compound relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
A "hit" is defined as any compound exhibiting ≥50% inhibition at a screening concentration of 10 µM. This threshold is a common starting point in HTS campaigns.[10]
-
The robustness of the assay is determined by calculating the Z'-factor. A Z' > 0.5 is considered excellent for HTS.[11]
Tier 2: Hit Confirmation and Secondary Assays
Hits from the primary screen must be rigorously validated to confirm their activity and rule out artifacts. This tier involves dose-response analysis, an orthogonal assay to exclude technology-specific false positives, and a cell-based assay to confirm activity in a more physiologically relevant context.[12]
Protocol 4.1: Dose-Response and IC₅₀ Determination
Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).
Procedure:
-
Select the confirmed hits from the primary screen.
-
Create a 10-point, 3-fold serial dilution series for each hit, starting from a top concentration of 100 µM.
-
Perform the fluorogenic HDAC inhibition assay (Protocol 3.1) with this dilution series.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC₅₀ value.
Expected Outcome: A sigmoidal dose-response curve confirming the inhibitory activity. Only compounds with a well-defined curve and an IC₅₀ < 20 µM will proceed.
Protocol 4.2: Cell-Based HDAC Target Engagement Assay
Principle: This assay measures the acetylation status of histones within cells. A potent HDAC inhibitor will lead to an accumulation of acetylated histones, which can be detected using specific antibodies in a high-throughput format, such as an In-Cell Western or high-content imaging.
Materials:
-
A human cancer cell line (e.g., HeLa or HCT116)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Primary antibody against acetylated Histone H3 (Ac-H3)
-
A normalization antibody (e.g., anti-total Histone H3 or a DNA stain like DAPI)
-
IRDye-conjugated secondary antibodies
-
96-well or 384-well clear-bottom imaging plates
Procedure:
-
Cell Plating: Seed cells into the microplates at a density of 10,000 cells/well and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with the confirmed hits at various concentrations (e.g., 0.1, 1, 10 µM) for 4-6 hours.
-
Fix and Permeabilize: Wash the cells with PBS, then fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with the primary antibody for Ac-H3.
-
Secondary Antibody Incubation: Wash and incubate with the appropriate fluorescently-labeled secondary antibody. A DNA stain can be included for nuclear localization and cell counting.
-
Imaging and Analysis: Acquire images using a high-content imager. Quantify the mean fluorescence intensity of acetylated histones within the nucleus. Normalize this signal to the total number of cells (DAPI signal).
Data Interpretation: A dose-dependent increase in nuclear Ac-H3 fluorescence indicates that the compound is cell-permeable and engages its intended target in a cellular environment.
Caption: Workflow for the cell-based HDAC target engagement assay.
Tier 3: Hit Validation and Prioritization
The final stage involves characterizing the validated hits to select the most promising candidates for lead optimization. This includes preliminary SAR and assessing selectivity against different HDAC isoforms.
Preliminary Structure-Activity Relationship (SAR) Analysis
If a focused library of analogs based on "this compound" was screened, the potency data (IC₅₀ values) from both biochemical and cellular assays should be tabulated. This allows for the identification of key structural motifs that contribute to activity.[11]
Example SAR Table:
| Compound ID | R¹ Group | R² Group | Biochemical IC₅₀ (µM) | Cellular Ac-H3 EC₅₀ (µM) |
| LEAD-001 | H | 4-F | 1.2 | 5.8 |
| LEAD-002 | H | H | 8.5 | >20 |
| LEAD-003 | H | 4-Cl | 1.5 | 6.2 |
| LEAD-004 | 5-Cl | 4-F | 0.9 | 4.1 |
| LEAD-005 | H | 2-F | 15.0 | >20 |
Interpretation: From this hypothetical data, one might conclude that a halogen at the 4-position of the benzyl ring is favorable for activity (compare LEAD-001/003 to LEAD-002). Furthermore, substitution on the benzamide ring (LEAD-004) could further enhance potency. The poor activity of the 2-fluoro analog (LEAD-005) suggests steric or electronic intolerance at that position.
HDAC Isoform Selectivity
Given that some HDAC isoforms have distinct biological roles and toxicity profiles, determining the selectivity of the hit compounds is crucial. This can be achieved by running the biochemical inhibition assay (Protocol 3.1) using a panel of recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, and 6). Compounds showing selectivity for a particular isoform or class of isoforms may be prioritized. For example, selective inhibition of HDAC3 has been a goal for certain cancer types.[3]
Conclusion and Future Directions
This application note provides a robust, field-proven framework for screening "this compound" and related compounds for anticancer activity, using HDAC inhibition as a primary hypothesis. By following a tiered approach that progresses from high-throughput biochemical screening to lower-throughput, physiologically relevant cellular assays, researchers can efficiently identify and validate promising hits. The prioritization of compounds based on potency, cellular activity, and selectivity provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts.
References
-
Chen, L., Feng, Y., Hu, C., Wang, Y., Song, Z., & Zhang, W. (2020). 4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Frontiers in Oncology, 10, 592385. [Link]
-
Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. [Link]
-
Inglese, J., Johnson, R. L., Simeonov, A., Xia, M., Zheng, W., Austin, C. P., & Auld, D. S. (2007). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466–479. [Link]
-
Khatik, G. L., Dwivedi, J., Gupta, P., & Singh, R. (2014). Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. Medicinal Chemistry Research, 23(8), 3636-3646. [Link]
-
Li, Z., et al. (2019). Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry, 173, 204-216. [Link]
-
PubChem. (n.d.). 2-amino-N-benzylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Stolfa, D. A., Stefanachi, A., Gajer, J. M., Nebbioso, A., Altucci, L., Cellamare, S., Jung, M., & Carotti, A. (2012). Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors. ChemMedChem, 7(8), 1435–1446. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Wang, Y., et al. (2017). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry, 60(21), 8764-8785. [Link]
-
Yasgar, A., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel thioquinazolinone-based 2-aminobenzamide derivatives as potent histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 2-aminobenzanilide derivatives as potent and selective HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. High-throughput screening - Wikipedia [en.wikipedia.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 12. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 13. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols: "2-amino-N-(4-fluorobenzyl)benzamide" for the Synthesis of Heterocyclic Compounds
Introduction: The Strategic Value of 2-Amino-N-(4-fluorobenzyl)benzamide in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant percentage of new drugs featuring these core structures.[1] Among the vast array of synthetic precursors, ortho-amino-N-arylbenzamides are particularly valuable building blocks due to their inherent reactivity, allowing for the construction of fused heterocyclic systems. "this compound" is a prime example of such a scaffold, engineered for the efficient synthesis of bioactive molecules, most notably quinazolinones.
The strategic placement of the primary aromatic amine and the secondary benzamide on adjacent positions of the benzene ring provides a reactive diad. This arrangement is poised for cyclization reactions with a variety of C1 synthons to furnish the quinazolinone core. The presence of the 4-fluorobenzyl group is not merely a passive substituent; the fluorine atom can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, the benzyl moiety offers a point for further functionalization, expanding the chemical space accessible from this versatile starting material.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "this compound" in the synthesis of heterocyclic compounds. We will delve into the synthetic protocols, the underlying mechanistic principles, and the critical experimental parameters that ensure high-yield and high-purity outcomes.
Synthesis of the Precursor: this compound
A robust and reliable supply of the starting material is paramount for any synthetic campaign. "this compound" can be readily synthesized from commercially available starting materials. A common and effective method involves the amidation of isatoic anhydride with 4-fluorobenzylamine. This reaction proceeds via the nucleophilic attack of the amine on the carbonyl group of the anhydride, followed by the loss of carbon dioxide.
Protocol 1: Synthesis of this compound from Isatoic Anhydride
Materials:
-
Isatoic anhydride
-
4-Fluorobenzylamine
-
Dimethylformamide (DMF), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve isatoic anhydride (1.0 eq) in anhydrous DMF.
-
Addition of Amine: To the stirred solution, add 4-fluorobenzylamine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and acidic byproducts.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford "this compound" as a solid.
Expected Yield: 75-85%
Characterization Data: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Heterocyclic Synthesis: The Quinazolinone Core
The primary application of "this compound" is as a precursor to 3-substituted quinazolin-4(3H)-ones. This transformation involves the formation of the six-membered heterocyclic ring by incorporating a single carbon atom, which becomes C2 of the quinazolinone ring system. Several reagents can serve as the C1 source, with formic acid and triethyl orthoformate being the most common and efficient.
Protocol 2: Synthesis of 3-(4-Fluorobenzyl)quinazolin-4(3H)-one
This protocol details the cyclization of "this compound" using triethyl orthoformate. The reaction proceeds via an initial formation of an intermediate amidine, which then undergoes intramolecular cyclization.
Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic acid, glacial
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend "this compound" (1.0 eq) in an excess of triethyl orthoformate (5-10 eq).
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 140-150 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: After cooling, the excess triethyl orthoformate is removed under reduced pressure. The resulting crude solid is then triturated with a small amount of cold ethanol and filtered.
-
Purification: The product can be further purified by recrystallization from ethanol to yield pure 3-(4-fluorobenzyl)quinazolin-4(3H)-one.
Expected Yield: 80-90%
Reaction Mechanism
The synthesis of the quinazolinone ring from an o-aminobenzamide and a C1 source is a well-established transformation. The reaction with triethyl orthoformate likely proceeds through the following steps:
Caption: Reaction pathway for quinazolinone synthesis.
Causality Behind Experimental Choices:
-
Excess Triethyl Orthoformate: Using an excess of triethyl orthoformate serves both as a reagent and as the reaction solvent, driving the equilibrium towards the product by Le Chatelier's principle as ethanol is formed as a byproduct.
-
Acetic Acid Catalyst: The acid catalyst protonates the orthoformate, making it a better electrophile and facilitating the initial reaction with the primary amino group of the benzamide.
-
Reflux Conditions: The high temperature is necessary to overcome the activation energy for both the initial condensation and the subsequent intramolecular cyclization and elimination of ethanol.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| This compound | C₁₄H₁₃FN₂O | 244.27 | Off-white solid | 75-85 |
| 3-(4-Fluorobenzyl)quinazolin-4(3H)-one | C₁₅H₁₁FN₂O | 254.26 | White solid | 80-90 |
Alternative Synthetic Strategies
While the use of triethyl orthoformate is highly effective, other methods can also be employed for the synthesis of quinazolinones from "this compound". These alternatives can be useful depending on the availability of reagents and the desired scale of the reaction.
-
Reaction with Formic Acid: Refluxing the aminobenzamide in formic acid is a classic method for quinazolinone synthesis.[2] Formic acid acts as both the C1 source and the solvent.
-
Reaction with Formamide: Heating the aminobenzamide with formamide can also yield the desired quinazolinone.[3]
-
Two-Step Procedure with Acyl Chlorides: The amino group can first be acylated with a suitable acyl chloride, followed by a base- or acid-catalyzed cyclization to form a 2-substituted quinazolinone.
Logical Workflow for Synthesis and Application
The following diagram illustrates the logical flow from the synthesis of the precursor to its application in forming the heterocyclic quinazolinone core.
Caption: Overall synthetic and application workflow.
Conclusion and Future Perspectives
"this compound" is a highly valuable and versatile precursor for the synthesis of quinazolinone-based heterocyclic compounds. The protocols outlined in these application notes provide a robust foundation for researchers to access these important molecular scaffolds. The straightforward nature of the cyclization reactions, coupled with the potential for diverse substitution on the benzyl ring, opens up numerous avenues for the development of novel bioactive molecules. Future work in this area could involve the exploration of one-pot multicomponent reactions starting from simpler precursors to directly access functionalized quinazolinones, further streamlining the synthetic process and expanding the chemical diversity of the resulting compound libraries.
References
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
MDPI. (2022). Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction paths for introduction of 2-amino-N-benzylbenzamide groups on... Retrieved from [Link]
-
ResearchGate. (2023). (PDF) One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Retrieved from [Link]
-
OUCI. (n.d.). Metal-free synthesis of quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Retrieved from [Link]
Sources
Application Notes & Protocols: The Emerging Potential of the 2-Amino-N-(4-fluorobenzyl)benzamide Scaffold in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration and application of the "2-amino-N-(4-fluorobenzyl)benzamide" scaffold in modern drug discovery. This document outlines the rationale for investigating this chemical entity, detailed synthetic protocols, methodologies for biological screening, and potential therapeutic applications.
Introduction: Unveiling a Privileged Scaffold
The benzamide moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets through hydrogen bonding and aromatic interactions. Its derivatives have shown a remarkable diversity of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][2] The specific scaffold, this compound, combines this versatile core with two key features:
-
An ortho-amino group , which can act as a crucial hydrogen bond donor and a potential site for further chemical modification or cyclization.[3]
-
An N-(4-fluorobenzyl) group , where the fluorine atom can enhance metabolic stability, improve binding affinity through electrostatic interactions, and modulate pharmacokinetic properties such as membrane permeability.[4]
While "this compound" itself is not a widely documented therapeutic agent, its structural motifs are present in compounds investigated for various diseases. A notable example is the clinical journey of Iniparib (BSI-201), a compound initially explored as a poly(ADP-ribose) polymerase (PARP) inhibitor in oncology.[5][6] Although phase III trials in metastatic triple-negative breast cancer did not meet their primary endpoints, the research surrounding Iniparib and other benzamide-containing molecules underscores the potential of this chemical class.[7]
This guide, therefore, serves as a foundational resource for investigating the therapeutic potential of the this compound scaffold, from initial synthesis to biological characterization.
Synthesis of this compound
The synthesis of the title compound can be approached through several established chemical transformations. A common and reliable method involves the amidation of isatoic anhydride, which provides a straightforward route to the 2-aminobenzamide core.
Synthetic Scheme
Caption: Synthetic workflow for this compound.
Detailed Protocol: Amidation of Isatoic Anhydride
This protocol is adapted from established methods for the synthesis of related 2-aminobenzamides.[3][8]
Materials:
-
Isatoic anhydride
-
4-Fluorobenzylamine
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add isatoic anhydride (1 equivalent).
-
Dissolve the isatoic anhydride in anhydrous DMF.
-
Add 4-fluorobenzylamine (1.1 equivalents) to the solution dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to 80-90°C and stir for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting materials and acidic byproducts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Therapeutic Applications and Screening Protocols
The this compound scaffold holds promise in several therapeutic areas. Below are key applications and corresponding in vitro screening protocols.
Oncology: A Focus on DNA Damage Repair and Epigenetics
The benzamide core is a well-known pharmacophore in cancer drug discovery, particularly as an inhibitor of PARP and histone deacetylases (HDACs).[4][9]
3.1.1. PARP Inhibition
PARP enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality.
Caption: Hypothetical PARP inhibition leading to cell death.
Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This assay measures the incorporation of biotinylated NAD+ onto histone proteins by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone proteins (coated on a 96-well plate)
-
Biotinylated NAD+
-
This compound (test compound)
-
Olaparib (positive control)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Assay buffer
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
Add the diluted compounds to the histone-coated 96-well plate.
-
Add PARP1 enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate multiple times with a wash buffer to remove unincorporated reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour.
-
Wash the plate again.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percent inhibition and determine the IC₅₀ value.
3.1.2. HDAC Inhibition
HDACs are epigenetic modifiers, and their inhibition can lead to the re-expression of tumor suppressor genes. Certain benzamide derivatives have shown potent HDAC inhibitory activity.[4]
Protocol: In Vitro HDAC Activity Assay (Fluorometric)
This assay uses a substrate that becomes fluorescent upon deacetylation by HDACs.
Materials:
-
Nuclear extract or purified HDAC enzyme
-
Fluorogenic HDAC substrate
-
Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control
-
Developer solution
-
Assay buffer
-
96-well black plate
-
Fluorometric plate reader
Procedure:
-
Add diluted test compound and positive control to the wells of the black plate.
-
Add the HDAC enzyme or nuclear extract to the wells.
-
Add the fluorogenic substrate to initiate the reaction.
-
Incubate at 37°C for 30-60 minutes.
-
Add the developer solution to stop the reaction and generate the fluorescent signal.
-
Incubate for 15 minutes at room temperature.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition and IC₅₀ value.
3.1.3. Cytotoxicity Screening
A fundamental step in oncology drug discovery is to assess the compound's ability to kill cancer cells.
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10]
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HT-29)[10]
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
CO₂ incubator
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
| Assay | Purpose | Endpoint | Positive Control |
| PARP1 Inhibition | Measures direct inhibition of PARP1 enzyme | IC₅₀ | Olaparib |
| HDAC Inhibition | Measures direct inhibition of HDAC enzymes | IC₅₀ | Vorinostat (SAHA) |
| MTT Assay | Assesses general cytotoxicity against cancer cells | IC₅₀ | Doxorubicin |
Central Nervous System (CNS) Disorders
The benzamide scaffold is also found in compounds targeting G protein-coupled receptors (GPCRs), which are implicated in a variety of CNS disorders.[11][12] For instance, agonists of the orphan receptor GPR52 are being investigated for schizophrenia and other neuropsychiatric conditions.[12][13]
Protocol: cAMP Assay for GPR52 Agonism
This assay measures the production of cyclic AMP (cAMP), a second messenger that is increased upon activation of Gs-coupled receptors like GPR52.[11]
Materials:
-
HEK293 cells stably expressing human GPR52
-
cAMP assay kit (e.g., HTRF, GloSensor)
-
A known GPR52 agonist (if available) or forskolin (as a general adenylyl cyclase activator)
-
Cell culture reagents
Procedure:
-
Plate the GPR52-expressing cells in a suitable assay plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit. This typically involves cell lysis and detection of cAMP levels via a competitive immunoassay or a bioluminescent reporter.
-
Generate a dose-response curve and calculate the EC₅₀ value to determine the compound's potency as an agonist.
Drug Discovery Workflow and Future Directions
The initial screening of this compound should follow a logical progression from in vitro assays to more complex biological systems.
Caption: A typical workflow for advancing a hit compound.
If initial screening reveals promising activity, subsequent steps should include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.
-
Mechanism of Action Studies: Further cellular assays to confirm the target and elucidate the downstream biological effects (e.g., cell cycle analysis, apoptosis assays).[4][10]
-
Pharmacokinetic Profiling: In vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays to assess properties like metabolic stability in liver microsomes and cell permeability (e.g., Caco-2 assay).[1]
Conclusion
The this compound scaffold represents a promising starting point for novel drug discovery programs. Its synthetic accessibility and the diverse biological activities of related compounds provide a strong rationale for its investigation. The protocols and workflows outlined in these application notes offer a robust framework for researchers to synthesize, screen, and characterize this and related molecules, potentially leading to the identification of new therapeutic agents for cancer, CNS disorders, and other diseases.
References
Sources
- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(2-Amino-4-Fluorophenyl)-4-[ bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II Trials of Iniparib (BSI-201) in Combination with Gemcitabine and Carboplatin in Patients with Recurrent Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of 2-amino-N-(4-fluorobenzyl)benzamide: A Guide for Drug Development Professionals
This document provides a comprehensive guide to the quantitative analysis of "2-amino-N-(4-fluorobenzyl)benzamide," a novel compound of interest in pharmaceutical research and development. The protocols detailed herein are designed to be robust and reliable, adhering to the highest standards of scientific integrity and regulatory expectations. This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of this molecule in various matrices, from simple solutions to complex biological fluids.
The analytical methods presented are grounded in established principles of chromatography and mass spectrometry. While specific literature on the analytical quantification of "this compound" is not yet widely available, the methodologies described are based on proven techniques for structurally similar benzamide derivatives and small molecules.[1] The rationale behind each experimental choice is explained to empower the user to not only follow the protocols but also to understand and troubleshoot the analytical process. All methods are designed to be self-validating, with clear performance characteristics that must be met to ensure data of the highest quality, in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Foundational Analytical Strategies
The cornerstone of quantifying "this compound" lies in high-performance liquid chromatography (HPLC) due to its exceptional ability to separate components within a mixture.[1] The choice of detector coupled to the HPLC system is critical and depends on the required sensitivity and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This is a widely accessible and reliable technique for the quantification of aromatic compounds. The benzamide structure and the presence of phenyl rings in "this compound" provide a chromophore that absorbs UV light, making it amenable to UV detection.[1] This method is particularly well-suited for the analysis of bulk drug substances and formulated products where the concentration of the analyte is relatively high.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological samples (e.g., plasma, urine, tissue homogenates) where the analyte is present at low concentrations, LC-MS/MS is the gold standard.[1][5] This technique combines the superior separation capabilities of HPLC with the precise and selective detection of a mass spectrometer, offering excellent specificity and low limits of detection.
HPLC-UV Method for Quantification in Bulk and Pharmaceutical Dosage Forms
This section details a robust HPLC-UV method for the determination of "this compound" in non-biological matrices. The method is designed for accuracy, precision, and linearity over a defined concentration range.
Rationale for Method Development
The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte. The mobile phase, a mixture of acetonitrile and water with a pH modifier like formic acid, is selected to ensure good peak shape and retention. The UV detection wavelength is chosen based on the absorbance maximum of the analyte to achieve optimal sensitivity.
Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 254 nm (or absorbance maximum of the compound) |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of "this compound" reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation (e.g., for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of the active ingredient.
-
Transfer the powder to a volumetric flask and add a portion of the dissolution solvent (e.g., 50:50 acetonitrile/water).
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the dissolution solvent and mix well.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2] Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or excipients. |
| Linearity | A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.998.[6] |
| Accuracy | The recovery should be within 98-102% for the analyte. |
| Precision (Repeatability & Intermediate Precision) | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Quantitation (LOQ) & Limit of Detection (LOD) | The LOQ should be determined with acceptable precision and accuracy. The LOD should have a signal-to-noise ratio of at least 3:1. |
| Robustness | The method should be insensitive to small, deliberate variations in chromatographic conditions. |
Data Presentation
An example of a calibration curve for the HPLC-UV method is presented below:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
LC-MS/MS Method for Quantification in Biological Matrices
This section outlines a highly sensitive and selective LC-MS/MS method for the quantification of "this compound" in plasma, a common matrix for pharmacokinetic studies.
Rationale for Method Development
LC-MS/MS provides unparalleled selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. This minimizes interference from endogenous matrix components.[5] Sample preparation is critical to remove proteins and phospholipids that can suppress the ionization of the analyte.[7] Protein precipitation is a simple and effective method for this purpose.[8]
Experimental Protocol
LC-MS/MS System and Conditions:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte and a suitable internal standard. |
Sample Preparation (Protein Precipitation):
-
Internal Standard (IS) Spiking: To 100 µL of plasma sample, add 10 µL of a suitable internal standard working solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4 °C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation
The bioanalytical method must be validated according to regulatory guidelines. Key validation parameters include:
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | A linear relationship between concentration and the peak area ratio (analyte/IS) with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy and Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | The ionization of the analyte should not be significantly suppressed or enhanced by the matrix components. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. |
| Stability | Analyte stability under various storage and processing conditions (freeze-thaw, short-term, long-term). |
Data Presentation
An example of a calibration curve for the LC-MS/MS method is presented below:
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 25 | 0.645 |
| 100 | 2.580 |
| 500 | 12.950 |
Visualization of Workflows
To provide a clear visual representation of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC-UV analysis of "this compound".
Caption: Workflow for LC-MS/MS analysis of "this compound" in plasma.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and precise quantification of "this compound." The choice between HPLC-UV and LC-MS/MS will be dictated by the specific requirements of the study, particularly the nature of the sample matrix and the required level of sensitivity. Adherence to the principles of method validation outlined herein is paramount to ensuring the generation of high-quality, reliable, and defensible data throughout the drug development lifecycle.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Kamal, A. H., et al. (2018). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. PubMed. Retrieved from [Link]
-
Ito, R., et al. (2024). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. PubMed. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. ResearchGate. Retrieved from [Link]
-
RSC Publishing. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Retrieved from [Link]
-
Dubey, A., et al. (2024). Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. PubMed. Retrieved from [Link]
-
Mazzucchelli, I., et al. (2011). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva. ResearchGate. Retrieved from [Link]
-
AMS Bio. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
O'Rourke, M. B., et al. (2021). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. National Institutes of Health. Retrieved from [Link]
-
Al-Adnani, H. A., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-2-fluoro-benzamide. PubChem. Retrieved from [Link]
-
Sarf, E., & Bel'skaya, L. (2023). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. Retrieved from [Link]
-
Reiding, K. R., et al. (2018). Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. Frontiers in Chemistry. Retrieved from [Link]
-
Stan, C., et al. (2010). HPLC-UV determination of indapamide in the presence of its main synthesis and degradation impurities. Method validation. ResearchGate. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
-
Altcheh, J., et al. (2013). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. National Institutes of Health. Retrieved from [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Retrieved from [Link]
-
LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Garg, U., et al. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-n-(4-bromophenyl)benzamide. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-amino-N-(4-fluorobenzyl)benzamide
Welcome to the technical support center for the purification of 2-amino-N-(4-fluorobenzyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this compound.
Compound Overview
Structure:
IUPAC Name: this compound
This molecule possesses key structural features that dictate its purification strategy: a polar aromatic amine, an amide linkage, and a fluorinated aromatic ring. These functional groups contribute to its moderate polarity and potential for hydrogen bonding, influencing its solubility and chromatographic behavior.
Purification Strategy Selection
Choosing the right purification technique is paramount for achieving high purity and yield. The following decision tree outlines a logical workflow for selecting the most appropriate method for this compound.
Caption: Decision workflow for selecting a purification technique.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Issues
Q1: My compound "oils out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the boiling point of the solvent is higher than the melting point of the solute or when there are significant impurities that depress the melting point.
-
Causality: The high concentration of the solute upon cooling leads to supersaturation, but the temperature is still too high for crystal lattice formation.
-
Solutions:
-
Add more solvent: After the compound oils out, add a small amount of additional hot solvent to redissolve the oil. Then, allow it to cool more slowly.
-
Lower the cooling temperature: Use a solvent with a lower boiling point.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seed the solution: Add a tiny crystal of the pure compound to the cooled solution to initiate crystallization.
-
Use a solvent mixture: Dissolve the compound in a good solvent (e.g., ethanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water) until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Q2: I have very low recovery after recrystallization. What are the likely causes?
A2: Low recovery is a common issue and can often be attributed to using an excessive amount of solvent or premature filtration.
-
Causality: The compound has some solubility even in the cold solvent. Using too much solvent will result in a significant amount of the product remaining in the mother liquor.
-
Solutions:
-
Minimize solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure complete cooling: Allow the solution to cool to room temperature slowly and then in an ice bath for at least 30 minutes before filtration to maximize crystal precipitation.
-
Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving the product.
-
Recover a second crop: Concentrate the mother liquor by boiling off some of the solvent and cool again to obtain a second crop of crystals. Note that this crop may be less pure than the first.
-
Column Chromatography Issues
Q3: My compound is streaking on the TLC plate and running as a smear on the column. How can I improve the separation?
A3: Streaking or tailing is often caused by overloading the stationary phase or interactions between the analyte and active sites on the silica gel. The primary amine in your compound can strongly interact with the acidic silica surface.
-
Causality: The basic amine group can bind irreversibly to the acidic silanol groups on the silica gel, leading to poor peak shape and recovery.
-
Solutions:
-
Add a modifier to the mobile phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.[1]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a deactivated silica gel.
-
Reduce the sample load: Overloading the column can lead to band broadening and streaking. Ensure you are not exceeding the column's capacity.
-
Try reverse-phase chromatography: If normal-phase continues to be problematic, reverse-phase chromatography on a C18-functionalized silica gel is an excellent alternative for polar compounds.
-
Q4: I'm not getting good separation between my product and an impurity. What are my options?
A4: Poor separation indicates that the chosen mobile phase is not providing sufficient selectivity for the components of your mixture.
-
Causality: The relative affinities of your product and the impurity for the stationary phase are too similar in the current eluent system.
-
Solutions:
-
Optimize the solvent system:
-
Normal Phase: If using a hexane/ethyl acetate system, try changing the polarity by adjusting the ratio. If that fails, switch to a different solvent system with different selectivities, such as dichloromethane/methanol.
-
Reverse Phase: If using water/acetonitrile, try substituting methanol for acetonitrile or adding a small amount of a third solvent like isopropanol.
-
-
Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient. Start with a less polar mobile phase and gradually increase its polarity. This can help to sharpen peaks and improve the resolution of closely eluting compounds.
-
Check for co-elution: The impurity might be co-eluting with your product. Analyze the fractions by a more sensitive method, like HPLC or LC-MS, to confirm separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Given the presence of both polar (amine, amide) and non-polar (aromatic rings) functionalities, a moderately polar solvent is a good starting point.
-
Recommended Solvents:
-
Ethanol or Isopropanol: These are often good choices for compounds with hydrogen bonding capabilities.
-
Ethyl Acetate: Can be effective if the compound is less polar.
-
Solvent Mixtures: A mixture of a "good" solvent (like ethanol or acetone) and a "poor" solvent (like water or hexanes) can be very effective for fine-tuning solubility. For amides, diethyl ether-methanol is a generally successful mixture.[2]
-
Solvent Selection Protocol:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each tube.
-
Observe the solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.
-
Heat the tubes that did not show good solubility. A suitable solvent will dissolve the compound when hot.
-
Cool the tubes that showed good hot solubility. The best solvent will result in the formation of a good crop of crystals upon cooling.
Q2: What are the expected impurities from the synthesis of this compound?
A2: The most common synthesis involves the coupling of 2-aminobenzoic acid (or its activated derivative) with 4-fluorobenzylamine. Potential impurities include:
-
Unreacted Starting Materials: 2-aminobenzoic acid and 4-fluorobenzylamine.
-
Over-acylated byproduct: If an activated derivative of 2-aminobenzoic acid (like the acid chloride) is used in excess, it could potentially react with the amine of another molecule of 2-aminobenzoic acid.
-
Byproducts from the activating agent: For example, if thionyl chloride is used to make the acid chloride, residual sulfur compounds could be present.
Q3: What are the recommended starting conditions for column chromatography?
A3:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Normal Phase): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your product. A good starting mixture for TLC analysis would be 70:30 Hexanes:Ethyl Acetate. Adjust the ratio to achieve the desired Rf.
-
-
Mobile Phase (Reverse Phase):
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A mixture of water and acetonitrile or methanol. A gradient of increasing organic solvent is typically used.
-
Q4: What are typical HPLC conditions for analyzing the purity of this compound?
A4: Reverse-phase HPLC is generally the method of choice for analyzing the purity of polar to moderately polar pharmaceutical compounds.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 3.5-5 µm particle size | C18 provides good retention for aromatic compounds. |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid | Acidification improves peak shape for basic compounds by protonating the amine. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid | Common organic modifiers for reverse-phase HPLC. |
| Gradient | Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-20 minutes. | A gradient is effective for separating compounds with a range of polarities, including potential impurities. |
| Flow Rate | 0.5 - 1.5 mL/min for a 4.6 mm ID column | A standard flow rate for analytical HPLC. |
| Detection | UV at 254 nm or a Diode Array Detector (DAD) | The aromatic rings in the molecule will have strong UV absorbance. A DAD allows for the acquisition of the full UV spectrum, which can help in peak identification and purity assessment. |
| Column Temp. | 25-40 °C | Running at a controlled, slightly elevated temperature can improve peak shape and reproducibility. |
Experimental Workflow for HPLC Method Development:
Caption: A typical workflow for developing an HPLC purity analysis method.
References
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Journal of Chemical & Engineering Data. (2025). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?[Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
- Google Patents. (1993). Method for producing 2-amino-4-fluorobenzoic acid.
-
National Institutes of Health. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
-
PubChem. N-(2-Flouro-Benzyl)-4-Sulfamoyl-Benzamide. [Link]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Crystallization Solvents.pdf. [Link]
Sources
Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-amino-N-(4-fluorobenzyl)benzamide
Welcome to the technical support guide for the synthesis of 2-amino-N-(4-fluorobenzyl)benzamide. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to impurity formation during synthesis. We will explore the common synthetic routes and provide in-depth, field-proven insights into identifying, minimizing, and troubleshooting the formation of common side products.
Frequently Asked Questions (FAQs): The Synthetic Landscape
Q1: What are the primary synthetic routes for preparing this compound?
A: There are two predominant and reliable strategies for synthesizing this target molecule. The choice between them often depends on the availability of starting materials, scale, and purification capabilities.
-
The Isatoic Anhydride Pathway: This is a direct and often high-yielding method where isatoic anhydride is reacted with 4-fluorobenzylamine.[1][2] The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by the extrusion of carbon dioxide to form the desired amide.[3]
-
The Amide Coupling Pathway: This classic organic transformation involves coupling 2-aminobenzoic acid with 4-fluorobenzylamine using a peptide coupling reagent.[4] Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[5]
Q2: Why is it crucial to identify and control side products in this synthesis?
A: In drug development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or an intermediate is paramount. Side products, even in small amounts, can:
-
Exhibit Toxicity: Impurities may have their own pharmacological or toxicological profiles, posing a safety risk.[6]
-
Reduce Yield and Efficacy: The formation of side products inherently consumes starting materials, lowering the overall yield of the desired compound.
-
Complicate Downstream Processes: Impurities can interfere with subsequent reaction steps, poison catalysts, or make purification exceedingly difficult and costly.
-
Introduce Regulatory Hurdles: Regulatory agencies like the FDA require stringent characterization and control of all impurities in pharmaceutical products.
Troubleshooting Guide by Synthetic Route
This section addresses specific problems you might encounter, categorized by the synthetic pathway.
Route 1: The Isatoic Anhydride Pathway
This method is elegant but sensitive to reaction conditions, particularly the presence of strong bases and high temperatures.
Problem 1: My reaction has a low yield, and TLC analysis shows a highly polar byproduct that remains at the baseline.
Likely Cause: Base-Catalyzed Hydrolysis of Isatoic Anhydride
Isatoic anhydride possesses two electrophilic carbonyl carbons. While the desired reaction involves the amine attacking the C4 carbonyl, strong bases (including the amine starting material if used in large excess or at high temperatures) can promote the attack of trace water or the amine itself at the C2 position, leading to the opening of the anhydride ring to form 2-aminobenzoic acid or its corresponding salt.[3][7] This salt is highly polar and often insoluble in common organic solvents, appearing as a baseline spot on a normal-phase TLC plate.
Sources
- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myttex.net [myttex.net]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. peptide.com [peptide.com]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 7. Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential of the byproduct 4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-(4-fluorobenzyl)benzamide
This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with "2-amino-N-(4-fluorobenzyl)benzamide." While specific solubility data for this compound is not widely published, its chemical structure as a benzamide derivative suggests potential challenges in aqueous media.[1][2] This document provides a structured approach to systematically address and overcome these solubility hurdles, based on established principles of formulation science.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
Our troubleshooting guide is presented in a question-and-answer format to directly address the common issues you may be facing in the laboratory.
Question 1: Why is my this compound exhibiting poor aqueous solubility?
The limited aqueous solubility of this compound can be attributed to its molecular structure. The presence of two benzene rings imparts a significant hydrophobic character to the molecule. While the amino and amide functional groups can participate in hydrogen bonding, the overall lipophilicity of the compound likely dominates its behavior in aqueous solutions, leading to poor solvation.
Question 2: What are the initial steps I should take to improve the solubility of this compound?
A systematic approach, starting with simple and readily available methods, is recommended. The first line of attack should be the use of co-solvents.
Co-solvency: A Practical First Step
Co-solvency involves creating a solvent blend that reduces the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[3][4]
Recommended Co-solvents to Screen:
| Co-solvent | Class | Rationale for Use | Starting Concentration (v/v) |
| Ethanol | Alcohol | Generally good at solubilizing organic compounds and is miscible with water. | 10-50% |
| Propylene Glycol | Glycol | A common pharmaceutical excipient with low toxicity. | 10-40% |
| Polyethylene Glycol 400 (PEG 400) | Polymer | A non-toxic, water-miscible polymer effective for many poorly soluble drugs. | 10-50% |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | A powerful aprotic solvent, but consider its potential effects on downstream assays. | 1-10% |
Experimental Protocol: Co-solvent Screening
-
Prepare stock solutions of this compound in each of the recommended co-solvents (e.g., 10 mg/mL).
-
In separate vials, prepare a series of aqueous solutions with varying concentrations of each co-solvent.
-
Add a small, precise volume of the compound's stock solution to each aqueous co-solvent blend.
-
Observe for precipitation. The highest concentration of the compound that remains in solution for a specified time (e.g., 24 hours) at a controlled temperature represents its solubility under those conditions.
Question 3: How can pH adjustment be used to enhance the solubility of this compound?
The presence of an amino group on the benzamide ring provides a handle for pH modification. By lowering the pH of the solution, the amino group can be protonated, forming a more soluble salt.
Workflow for pH-Based Solubility Enhancement
Caption: A general workflow for preparing solid dispersions via the solvent evaporation method.
Frequently Asked Questions (FAQs)
Q: Are there any specific organic solvents in which this compound is known to be soluble? A: While specific data is limited, based on its structure, it is expected to be soluble in many common organic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and to a lesser extent, in alcohols like ethanol and methanol. The parent compound, benzamide, is soluble in many organic solvents. [2] Q: Can surfactants be used to improve the solubility? A: Yes, surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media. [3]Non-ionic surfactants like Tween® 80 or Cremophor® EL could be investigated.
Q: What are the potential stability concerns with pH adjustment? A: Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is crucial to assess the stability of this compound at the pH required for solubilization over the intended duration of your experiment.
Q: How can I confirm the formation of a cyclodextrin inclusion complex or a solid dispersion? A: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) can be used to characterize the solid-state properties and confirm the formation of these systems. [3][5]
References
-
Wikipedia. Benzamide. Retrieved from [Link]
-
Pharmaffiliates. (S)-2-((4-((4-Fluorobenzyl)oxy)benzyl)amino)propanamide. Retrieved from [Link]
-
PubChem. 2-Amino-n-(4-bromophenyl)benzamide. Retrieved from [Link]
-
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Retrieved from [Link]
-
PubMed. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
ResearchGate. Solubility enhancement of benfotiamine, a lipid derivative of thiamine by solid dispersion technique. Retrieved from [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institutes of Health. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. Retrieved from [Link]
-
National Institutes of Health. Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
SciSpace. Enhancement of the Solubility and Dissolution Rate of Rebamipide by Using Solid Dispersion Technique (Part I). Retrieved from [Link]
-
Pharmaffiliates. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Retrieved from [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-amino-N-(4-fluorobenzyl)benzamide and Its Analogs
For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides an in-depth comparative analysis of the biological activities of a class of benzamide derivatives, with a focus on analogs of 2-amino-N-(4-fluorobenzyl)benzamide. While specific experimental data for this exact molecule is not extensively available in the public domain, by examining its structural analogs, we can infer its potential therapeutic applications and guide future research.
This guide will delve into the known biological activities of structurally similar compounds, presenting available experimental data and the methodologies used to obtain them. We will explore how modifications to the core benzamide scaffold influence activity, providing a framework for rational drug design.
The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry
Benzamides are a prominent class of compounds in medicinal chemistry, known for a wide range of pharmacological activities.[1] The core structure, consisting of a benzene ring attached to an amide group, serves as a versatile template for designing molecules that can interact with various biological targets. The specific substitutions on both the phenyl ring and the amide nitrogen are critical in determining the compound's biological effects, which can range from anticancer and antimicrobial to anti-inflammatory and enzyme-inhibitory.[1][2]
Our focus, this compound, possesses key structural features that suggest potential biological relevance:
-
2-amino group: This group can act as a hydrogen bond donor and a site for further chemical modification.
-
N-(4-fluorobenzyl) group: The benzyl group introduces a degree of lipophilicity and potential for aromatic interactions, while the fluorine atom can modulate metabolic stability and binding affinity.
Comparative Analysis of Biological Activities
Based on the activities of structurally related compounds, we can explore several potential therapeutic areas for this compound and its analogs.
Anticancer Activity
Benzamide derivatives have shown significant promise as cytotoxic agents against various cancer cell lines.[3] The mechanisms are often multifactorial, including the induction of apoptosis and inhibition of key enzymes involved in cancer progression.[4]
A recent study on N-benzyl-2-fluorobenzamide derivatives identified them as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), two synergistic drivers of triple-negative breast cancer.[5] One of the lead compounds, compound 38 , exhibited potent inhibitory activity against both EGFR (IC₅₀ = 20.34 nM) and HDAC3 (IC₅₀ = 1.09 μM).[5] Molecular modeling suggested that the 2-fluorobenzamide moiety chelates with the Zn²⁺ ion in the active site of HDAC3, while the 4-fluorobenzyl group occupies the ATP-binding pocket of EGFR.[5] This dual-targeting mechanism led to significant anti-proliferative activity against MDA-MB-231 cells (IC₅₀ = 1.98 μM) and suppressed tumor growth in vivo.[5]
Another class of related compounds, 2-amino-1,4-naphthoquinone-benzamides, has been synthesized and evaluated for cytotoxic activity. These compounds were designed based on the known topoisomerase II inhibitory activity of naphthoquinones.[4] Several of these derivatives demonstrated potent cytotoxicity against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines, with some compounds being more potent than the standard drug cisplatin.[4]
Table 1: Comparative Anticancer Activity of Benzamide Analogs
| Compound/Analog | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-benzyl-2-fluorobenzamide (38 ) | EGFR/HDAC3 | MDA-MB-231 | 1.98 | [5] |
| Chidamide (HDAC inhibitor) | HDAC | MDA-MB-231 | 24.37 | [5] |
| 2-amino-1,4-naphthoquinone-benzamide (5e ) | Topoisomerase II (putative) | MDA-MB-231 | Data not specified | [4] |
Antimicrobial Activity
The benzamide scaffold is also a key feature in many antimicrobial agents.[2] The introduction of various substituents can lead to compounds with broad-spectrum activity against both bacteria and fungi.
For instance, a series of 2-aminobenzamide derivatives were synthesized and evaluated for their antimicrobial properties.[6] The synthesis involved the reaction of isatoic anhydride with various amine derivatives.[6] The resulting compounds were tested against a panel of bacteria, with some showing significant zones of inhibition.[6]
Another study focused on 4-aminobenzamide derivatives linked to a 1,2,3-triazole and pyrazoline moieties.[7] These hybrid molecules were synthesized and showed appreciable antimicrobial activity, particularly those with halogen substitutions.[7]
Table 2: Comparative Antimicrobial Activity of Benzamide Analogs
| Compound/Analog | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| N-Benzamide derivative (5a ) | B. subtilis | 25 | 6.25 | [2] |
| N-Benzamide derivative (5a ) | E. coli | 31 | 3.12 | [2] |
| N-Benzamide derivative (6b ) | E. coli | 24 | 3.12 | [2] |
| N-Benzamide derivative (6c ) | B. subtilis | 24 | 6.25 | [2] |
Enzyme Inhibition
The benzamide core can be designed to fit into the active sites of various enzymes, leading to their inhibition.
A study on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which are structurally related to benzamides, revealed moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8] The IC₅₀ values ranged from 27.04–106.75 µM for AChE and 58.01–277.48 µM for BuChE.[8] This suggests a potential application for such compounds in the management of neurodegenerative diseases.
Furthermore, N-benzylbenzamides have been identified as a merged scaffold for dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ).[9] This dual activity is of interest for the treatment of metabolic and inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents. Key SAR observations from the literature include:
-
Substitution on the Benzamide Ring: The presence of electron-withdrawing groups like fluorine can enhance biological activity, potentially by increasing the acidity of the amide proton or by improving metabolic stability.[5] The position of the substituent is also crucial; for example, the 2-amino group in 2-aminobenzamides is a key pharmacophore for certain antimicrobial activities.[6]
-
Substitution on the Amide Nitrogen: The nature of the N-substituent significantly influences activity. An N-benzyl group, as in our lead compound, can provide favorable interactions with hydrophobic pockets in target proteins.[9][10] The substitution pattern on this benzyl ring is also a critical determinant of potency and selectivity.[10]
-
Bioisosteric Replacements: Replacing the amide bond with bioisosteres like 1,2,4-oxadiazole has been a successful strategy in designing novel benzamide analogs with improved properties and diverse biological activities, including insecticidal and fungicidal effects.[11][12][13][14]
Experimental Protocols
To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed methodologies for key assays mentioned in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a further 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Disc Diffusion Assay for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disc impregnated with the test compound.[3]
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the bacterial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[3]
-
Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.[3]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[3]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.[3]
Visualizing Molecular Interactions and Workflows
Diagrams are invaluable tools for understanding complex biological processes and experimental designs.
Proposed Dual-Targeting Mechanism of an N-benzyl-2-fluorobenzamide Analog
Caption: Dual inhibition of EGFR and HDAC3 by a benzamide analog.
General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for the disc diffusion antimicrobial assay.
Conclusion and Future Directions
While direct biological data for this compound is sparse, the analysis of its structural analogs provides a strong foundation for inferring its potential activities and guiding future research. The evidence suggests that this compound and its derivatives are promising candidates for development as anticancer, antimicrobial, and enzyme-inhibitory agents.
Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the protocols outlined in this guide. Further exploration of the structure-activity relationships through the synthesis of a library of analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The dual-targeting potential observed in some analogs is a particularly exciting avenue for further investigation, as it may lead to more effective and durable therapeutic agents.
References
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Comparative study of "2-amino-N-(4-fluorobenzyl)benzamide" synthesis methods
Introduction
2-amino-N-(4-fluorobenzyl)benzamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of the most common and effective methods for the synthesis of this valuable compound. We will delve into three primary synthetic routes, providing detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and supporting data to aid researchers in selecting the optimal method for their specific needs.
Synthetic Pathways Overview
The synthesis of this compound can be efficiently achieved through three main pathways, each starting from readily available precursors:
-
Method A: The reaction of isatoic anhydride with 4-fluorobenzylamine.
-
Method B: The coupling of 2-aminobenzoic acid with 4-fluorobenzylamine.
-
Method C: The N-alkylation of 2-aminobenzamide with 4-fluorobenzyl halide.
This guide will explore the intricacies of each method, offering insights into the reaction mechanisms, experimental setups, and expected outcomes.
Method A: From Isatoic Anhydride and 4-Fluorobenzylamine
This method is perhaps the most direct and atom-economical approach to this compound. The reaction proceeds via the nucleophilic attack of the primary amine of 4-fluorobenzylamine on one of the carbonyl groups of isatoic anhydride. This leads to the opening of the anhydride ring and subsequent decarboxylation to yield the desired 2-aminobenzamide derivative.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound from isatoic anhydride.
Experimental Protocol
A procedure adapted from the synthesis of related 2-aminobenzamide derivatives is as follows[1]:
-
To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or toluene, add 4-fluorobenzylamine (1.0-1.2 eq).
-
Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
If a precipitate forms, it is collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to afford the pure this compound.
Method B: From 2-Aminobenzoic Acid and 4-Fluorobenzylamine
This classical approach to amide bond formation involves the activation of the carboxylic acid group of 2-aminobenzoic acid, followed by nucleophilic attack by 4-fluorobenzylamine. A common and effective method for this activation is the use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yields.
Reaction Mechanism (with EDC/HOBt)
Caption: Mechanism of EDC/HOBt mediated coupling of 2-aminobenzoic acid and 4-fluorobenzylamine.
Experimental Protocol
The following is a general procedure for EDC/HOBt mediated amide coupling[2][3]:
-
In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq), 4-fluorobenzylamine (1.0 eq), and HOBt (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, if DCM is used as the solvent, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. If DMF is the solvent, it can be removed by washing with cold water and brine, followed by extraction with a suitable organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Method C: From 2-Aminobenzamide and 4-Fluorobenzyl Halide
This synthetic route involves the N-alkylation of the primary amino group of 2-aminobenzamide with a 4-fluorobenzyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
Reaction Mechanism
Caption: General mechanism for the N-alkylation of 2-aminobenzamide.
Experimental Protocol
A general procedure for the N-alkylation of a related 2-aminobenzamide is as follows[4]:
-
To a solution of 2-aminobenzamide (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or acetonitrile, add a suitable base (1.1-1.5 eq), such as potassium carbonate or cesium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 4-fluorobenzyl bromide or chloride (1.0-1.2 eq) dropwise to the mixture.
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction. Monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and removal of the solvent under reduced pressure, the crude product is purified by column chromatography or recrystallization.
Comparative Analysis
| Feature | Method A (from Isatoic Anhydride) | Method B (from 2-Aminobenzoic Acid) | Method C (from 2-Aminobenzamide) |
| Starting Materials | Isatoic anhydride, 4-fluorobenzylamine | 2-Aminobenzoic acid, 4-fluorobenzylamine | 2-Aminobenzamide, 4-fluorobenzyl halide |
| Reagents | Generally requires only solvent and heat. | Requires coupling agents (e.g., EDC, DCC) and additives (e.g., HOBt). | Requires a base (e.g., K2CO3, Cs2CO3). |
| Reaction Conditions | Typically requires elevated temperatures. | Can often be performed at room temperature. | May require heating depending on the reactivity of the halide. |
| Byproducts | CO2 (gaseous, easy to remove). | Urea byproduct (e.g., DCU, EDU), which needs to be removed. | Inorganic salts, which are typically easy to remove by washing. |
| Yield | Generally good to excellent. | Generally high, often >80-90%. | Can be variable, potential for over-alkylation. |
| Purity of Crude Product | Often high, may precipitate directly from the reaction mixture. | Can be contaminated with urea byproducts and unreacted starting materials. | May contain unreacted starting material and potentially di-alkylated product. |
| Scalability | Well-suited for large-scale synthesis. | Can be scaled up, but the cost and removal of coupling agents can be a consideration. | Scalable, with the cost of the benzyl halide being a factor. |
| Advantages | Atom-economical, simple procedure, gaseous byproduct. | High yields, mild reaction conditions, well-established methodology. | Readily available starting materials, simple work-up. |
| Disadvantages | May require higher temperatures. | Use of expensive coupling agents, formation of byproducts that require removal. | Potential for di-alkylation, benzyl halides can be lachrymatory. |
Characterization Data
-
¹H NMR: Signals corresponding to the aromatic protons of the 2-aminobenzoyl and 4-fluorobenzyl groups, a doublet for the benzylic CH₂ group, a broad singlet for the NH₂ protons, and a triplet or broad singlet for the amide NH proton.
-
¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with characteristic C-F coupling for the 4-fluorobenzyl ring), and the benzylic CH₂ carbon.
-
IR Spectroscopy: Characteristic absorptions for N-H stretching (both amine and amide), C=O stretching of the amide, and C-F stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₃FN₂O, MW: 244.27 g/mol ).
Conclusion
All three presented methods offer viable routes for the synthesis of this compound.
-
Method A (from Isatoic Anhydride) is highly recommended for its simplicity, atom economy, and ease of purification, making it an excellent choice for both small-scale and large-scale synthesis.
-
Method B (from 2-Aminobenzoic Acid) , particularly with modern coupling agents, provides a reliable and high-yielding alternative, especially when a wide variety of substituted anilines and benzoic acids are being explored in a library synthesis context.
-
Method C (from 2-Aminobenzamide) is a straightforward approach, although careful control of reaction conditions is necessary to avoid the formation of byproducts such as the di-alkylated product.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the desired purity of the final product.
References
- Odion, E. E., & Usifoh, C. O. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and its antibacterial screening. Journal of Pharmacy & Bioresources, 18(3), 192-195.
-
Semantic Scholar. (2021). One-pot synthesis of N-benzyl-2-aminobenzoic acid, via ring opening of isatoic anhydride derivative, and. [Link]
- Al-Omair, M. A. (2015). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 20(8), 14847-14864.
- ACS Publications. (2021). N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. ACS Omega.
- Google Patents. (2014). Methods for synthesizing isatoic anhydride and N-isopropyl-2-aminobenzamide.
-
Reddit. (2022). EDC-HOBt Amide coupling workup help. [Link]
- RSC Publishing. (2019). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols.
- National Center for Biotechnology Information. (2021). Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases. ACS Omega, 6(46), 30867-30877.
- National Center for Biotechnology Information. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6071-6074.
-
The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. [Link]
- Luxembourg Bio Technologies. (2006). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Organic Process Research & Development, 10(5), 947-953.
- ResearchGate. (2019).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
"2-amino-N-(4-fluorobenzyl)benzamide" structure-activity relationship studies
An In-Depth Technical Guide to the Structure-Activity Relationship of 2-amino-N-(4-fluorobenzyl)benzamide and its Analogs
Introduction: The Versatile Benzamide Scaffold
The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its ability to form crucial hydrogen bonds with biological targets, coupled with its metabolic stability and synthetic tractability, makes it a privileged scaffold.[1][2] Within this broad class, 2-aminobenzamides have emerged as a particularly fruitful area of investigation, with derivatives exhibiting activities ranging from antimicrobial to anticancer.[3][4] This guide will provide a comparative analysis of the structure-activity relationships (SAR) for this compound, a representative member of this class. We will dissect the role of each structural component, drawing on experimental data from various studies to provide a comprehensive overview for researchers in drug discovery.
Core Scaffold Analysis: 2-Aminobenzamide
The 2-aminobenzamide core itself presents several key features that are critical for its biological activity. The ortho-amino group and the amide linkage are key interaction points. The amino group can act as a hydrogen bond donor, while the amide can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O). These interactions are fundamental to the binding of these molecules to their biological targets.
The Significance of the 2-Amino Group
The position of the amino group on the benzamide ring is crucial. For instance, studies on aminobenzamides as cytotoxic prodrugs have focused on 4-amino-fluorobenzamides, where the amino group is part of a system designed for activation by specific enzymes at a tumor site.[5] In contrast, the 2-amino substitution pattern, as seen in the topic compound, often leads to different pharmacological profiles. This substitution can influence the overall conformation of the molecule through intramolecular hydrogen bonding and steric interactions, pre-organizing the ligand for binding to its target.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound can be systematically explored by modifying three key regions of the molecule:
-
The N-benzyl moiety
-
The 2-aminobenzoyl ring
-
The amide linker
The following sections will compare the effects of these modifications, drawing on data from studies on related benzamide derivatives.
The N-Substituent: Role of the 4-Fluorobenzyl Group
The N-benzyl group plays a significant role in defining the potency and selectivity of the compound. The benzyl ring can engage in hydrophobic and π-stacking interactions within a receptor's binding pocket. The fluorine substituent at the 4-position is particularly noteworthy.
-
Fluorine Substitution: The introduction of a fluorine atom can have several positive effects on a drug candidate's properties. It can enhance binding affinity by forming favorable interactions with the target protein. Furthermore, fluorine can block metabolic attack at that position, improving the compound's pharmacokinetic profile. In the context of neuroactive compounds, the 4-fluorobenzyl group is a common motif used to enhance blood-brain barrier penetration.[6][7]
To illustrate the importance of the N-substituent, we can look at a study on 2-aminobenzamide derivatives evaluated for antimicrobial activity. While the direct N-(4-fluorobenzyl) analog was not reported, a comparison with the N-(4-fluorophenyl) derivative provides valuable insight.
| Compound | R Group | Activity |
| 1 | 4-fluorophenyl | Moderate antibacterial and antifungal activity[4] |
| Hypothetical Analog | 4-fluorobenzyl | The additional CH2 linker would increase flexibility and alter the distance and angle to the fluorophenyl ring, likely impacting binding affinity. |
The flexibility introduced by the methylene linker in the N-benzyl group allows the aromatic ring to adopt a wider range of conformations, which can be crucial for optimal interaction with the target.
Modifications to the 2-Aminobenzoyl Ring
Substitution on the 2-aminobenzoyl ring can modulate the electronic properties and steric profile of the molecule, leading to significant changes in activity.
-
Electron-Withdrawing vs. Electron-Donating Groups: In a study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, it was found that electron-deficient substituents at the C-5 position of the benzamide core led to a significant decrease in potency.[8] Conversely, electron-rich substituents at this position were favorable.[8] This suggests that the electronic nature of the benzoyl ring is a key determinant of activity, likely by influencing the hydrogen bonding capacity of the amide and amino groups.
A comparison of hypothetical analogs of this compound with different substitutions on the benzoyl ring is presented below:
| Substitution at C-5 | Expected Impact on Activity (based on related series) |
| NO2 (Electron-withdrawing) | Likely decreased activity[8] |
| OCH3 (Electron-donating) | Potentially enhanced activity[8] |
| Cl (Halogen) | Variable, can enhance binding through halogen bonding but is also electron-withdrawing. |
The Amide Linker
The amide bond is a critical pharmacophoric element in most benzamide drugs.[1] It serves as a rigidifying element and a key hydrogen bonding motif. While less commonly modified than the flanking aromatic rings, alterations to the amide can have profound effects. For example, replacement of the amide with a thioamide or a reversed amide can probe the importance of the hydrogen bond donor/acceptor pattern.
Comparative Biological Activities of Benzamide Analogs
The benzamide scaffold is found in drugs with a wide range of therapeutic applications. Understanding the SAR of this compound benefits from comparing its potential activities with those of related, well-characterized benzamides.
-
Antimicrobial Activity: As demonstrated in a study by Siddiqui et al., 2-aminobenzamide derivatives possess notable antimicrobial properties.[4] The parent compound, 2-amino-N-(4-fluorophenyl)benzamide, showed activity against various bacterial and fungal strains.[4] It is plausible that this compound would exhibit a similar spectrum of activity, which could be optimized through further SAR studies.
-
Anticancer Activity: Several classes of benzamide derivatives have been investigated as anticancer agents. For example, 2-amino-1,4-naphthoquinone-benzamides have been shown to induce apoptosis in cancer cell lines.[3] Another study identified a benzamide derivative as an inhibitor of kinesin spindle protein (KSP), a target for cancer chemotherapy.[9] These findings suggest that the this compound scaffold could be a starting point for the development of novel cytotoxic agents.
-
GPCR Modulation: While structurally distinct, studies on 3-((4-benzylpyridin-2-yl)amino)benzamides as GPR52 agonists highlight how the benzamide core can be adapted to target G-protein coupled receptors.[10] The SAR for these compounds revealed that modifications to the benzyl and benzamide portions of the molecule could switch the compound from a full agonist to a G protein-biased agonist.[10] This provides a framework for how subtle structural changes can fine-tune the signaling properties of a benzamide ligand.
Experimental Protocols
To enable researchers to investigate the SAR of this compound and its analogs, we provide a representative synthetic protocol and a common biological assay.
Synthesis of this compound
A common method for the synthesis of 2-aminobenzamides is the reaction of isatoic anhydride with a primary amine.[4]
Caption: Synthetic scheme for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) in a suitable solvent such as DMF or ethanol.
-
Amine Addition: Add 4-fluorobenzylamine (1.1 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired this compound.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1994025429A1 - 4-amino-fluorobenzamides and their use as cytotoxic prodrugs - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, an F-18 fluorobenzyl analogue of DASB: synthesis, in vitro binding, and in vivo biodistribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
